2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-1-(3-methylpiperidin-1-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO/c1-7-3-2-4-10(6-7)8(11)5-9/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTARIAOLGBOKJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50398762 | |
| Record name | 2-Chloro-1-(3-methylpiperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4593-19-5 | |
| Record name | 2-Chloro-1-(3-methyl-1-piperidinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4593-19-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Chloro-1-(3-methylpiperidin-1-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50398762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-1-(3-methylpiperidin-1-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
physicochemical properties of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
Introduction
This compound is a disubstituted piperidine derivative belonging to the chloroacetamide class of compounds. Its structure, featuring a reactive chloroacetyl group attached to a methylated piperidine ring, makes it a valuable intermediate in synthetic organic chemistry and a scaffold of interest for drug discovery and development. The piperidine moiety is a ubiquitous structural feature in many natural products and pharmaceuticals, while the α-chloro amide group provides a reactive handle for further chemical modification.
This guide provides a comprehensive overview of the known and predicted . We will delve into its chemical identity, fundamental properties, and the established methodologies for determining critical parameters such as lipophilicity (LogP) and ionization constant (pKa). The causality behind these experimental choices is explained to provide researchers with not just data, but a framework for its application in a laboratory setting.
Chemical Identity and Structure
Precise identification is the cornerstone of any chemical analysis. The fundamental identifiers for this compound are summarized below.
| Identifier | Value | Source |
| IUPAC Name | 2-Chloro-1-(3-methylpiperidin-1-yl)ethanone | N/A |
| CAS Number | 4593-19-5 | [1][2][3] |
| Molecular Formula | C₈H₁₄ClNO | [1][2] |
| Molecular Weight | 175.66 g/mol | [1][2] |
| Canonical SMILES | CC1CCCN(C1)C(=O)CCl | |
| InChI | InChI=1S/C8H14ClNO/c1-7-4-2-3-5-9(7)8(11)6-10/h7H,2-6H2,1H3 | N/A |
| InChIKey | YZJBSKKWHCYFSP-UHFFFAOYSA-N | N/A |
Physicochemical Properties
The physicochemical properties of a compound dictate its behavior in both chemical and biological systems, influencing everything from reaction kinetics to pharmacokinetic profiles.
Summary of Properties
| Property | Value | Notes |
| Molecular Weight | 175.66 g/mol | Confirmed by multiple sources.[1][2] |
| Physical Form | Not specified | A related compound is a liquid[4]. |
| Hazard | Irritant | Indicated by chemical suppliers.[1] |
Lipophilicity (LogP)
Lipophilicity, the affinity of a compound for a lipid-like environment, is a critical parameter in drug development, influencing membrane permeability and absorption. It is quantified by the partition coefficient (P), typically expressed as its logarithm (LogP), representing the ratio of a compound's concentration in a nonpolar solvent (commonly n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[5] A LogP of 1 indicates a 10:1 distribution in favor of the organic phase, suggesting hydrophobicity, while a LogP of -1 indicates a 1:10 ratio, suggesting hydrophilicity.[6]
The "shake-flask" method remains the gold standard for experimental LogP determination due to its direct and unambiguous measurement of the compound's partitioning behavior.[5]
Caption: Workflow for LogP determination via the shake-flask method.
Ionization Constant (pKa)
The pKa value indicates the strength of an acid or base and is crucial for predicting a compound's charge state at a given pH. This, in turn, affects its solubility, receptor binding, and membrane transport. For this compound, the tertiary amine within the piperidine ring is basic and can be protonated.
Potentiometric titration is a highly precise and common method for pKa determination.[7][8] It involves monitoring the pH of a solution of the compound as a titrant (an acid or base) is added incrementally.[9] The pKa corresponds to the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal.[10]
Caption: Workflow for pKa determination via potentiometric titration.
Chemical Stability
As a member of the chloroacetamide family, the compound's stability is of practical concern. Chloroacetamides can undergo hydrolysis, particularly under acidic or basic conditions.[11][12] Base-catalyzed hydrolysis typically proceeds via an Sₙ2 reaction, where the chloride is displaced by a hydroxide ion to form the corresponding hydroxy-substituted derivative.[12] Acid-catalyzed hydrolysis can be more complex, potentially leading to cleavage of the amide bond.[11][12] The rate and mechanism of these degradation pathways can be influenced by steric hindrance and the specific substituents on the molecule.[12] For handling and storage, it is advisable to keep the compound in a cool, well-ventilated area, away from strong acids and bases to ensure its stability.[13]
Synthesis Overview
While a specific synthesis protocol for this compound was not detailed in the search results, the synthesis of structurally related compounds provides a reliable template. The most common method involves the acylation of the parent piperidine with chloroacetyl chloride.[14][15] Typically, the reaction is performed in an anhydrous aprotic solvent like benzene, with a tertiary amine base such as triethylamine to act as a scavenger for the hydrochloric acid byproduct.[14][15]
Experimental Protocols
The following protocols are detailed methodologies for determining the key physicochemical parameters discussed above. They are designed to be self-validating through replication and adherence to established standards.
Protocol 1: Determination of LogP by Shake-Flask HPLC-UV Method
This protocol describes the determination of the n-octanol/water partition coefficient.
1. Materials and Reagents:
-
This compound
-
1-Octanol (analytical grade)
-
Deionized water or phosphate buffer (e.g., pH 7.4)[16]
-
HPLC system with UV detector
-
Centrifuge tubes (e.g., 15 mL glass)
-
Vortex mixer and mechanical shaker
-
Centrifuge
2. Preparation of Phases:
-
Combine 500 mL of 1-octanol and 500 mL of water/buffer in a separatory funnel.
-
Shake vigorously for 30 minutes and allow the layers to separate for at least 24 hours to ensure mutual saturation.[16]
-
Carefully separate the two phases and store them in sealed containers.
3. Experimental Procedure:
-
Accurately prepare a stock solution of the test compound in the aqueous phase at a known concentration (e.g., 1 mg/mL).
-
In triplicate, add 5 mL of the saturated n-octanol phase and 5 mL of the compound's aqueous solution to separate centrifuge tubes.[17]
-
Seal the tubes and vortex vigorously for 5 minutes.[17]
-
Place the tubes on a mechanical shaker at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[16]
-
Centrifuge the tubes at 3000 rpm for 10 minutes to achieve complete phase separation.[17]
-
Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase from each tube for analysis.
4. Quantification and Calculation:
-
Prepare a calibration curve for the compound using the HPLC-UV system.
-
Analyze the aliquots from both phases to determine the concentration of the compound in the n-octanol ([C]octanol) and aqueous ([C]water) layers.
-
Calculate the partition coefficient (P) as: P = [C]octanol / [C]water.
-
Calculate the final value as LogP = log₁₀(P).
-
Report the average LogP and standard deviation from the triplicate measurements.
Protocol 2: Determination of pKa by Potentiometric Titration
This protocol outlines the determination of the acid dissociation constant for the protonated piperidine nitrogen.
1. Materials and Reagents:
-
This compound
-
Standardized 0.1 M Hydrochloric Acid (HCl)
-
Standardized 0.1 M Sodium Hydroxide (NaOH)[9]
-
Potassium Chloride (KCl) for maintaining ionic strength[9]
-
Standard pH buffers (pH 4.00, 7.00, 10.00)
-
Calibrated pH meter with a combination glass electrode
-
Magnetic stirrer and stir bar
-
Autotitrator or a burette
2. Preparation:
-
Calibrate the pH meter using the standard buffers according to the manufacturer's instructions.[9]
-
Prepare a 20 mL solution of the test compound at a concentration of approximately 1 mM in deionized water. Add KCl to a final concentration of 0.15 M to maintain constant ionic strength.[9]
-
Purge the solution with nitrogen gas to remove dissolved CO₂.[9]
3. Titration Procedure:
-
Place the sample solution in a jacketed beaker on a magnetic stirrer to maintain a constant temperature.
-
Immerse the pH electrode in the solution.
-
Using 0.1 M HCl, adjust the initial pH of the solution to ~2.0 to ensure the piperidine nitrogen is fully protonated.[9]
-
Begin the titration by adding small, precise increments of the standardized 0.1 M NaOH solution.
-
Record the pH value and the total volume of NaOH added after each increment, allowing the pH reading to stabilize.
-
Continue the titration until the pH reaches ~12.0.[9]
-
Perform a blank titration using a solution containing only water and KCl to correct for the buffering capacity of water.
-
Repeat the entire procedure at least three times for statistical validity.[9]
4. Data Analysis:
-
Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate the titration curve.
-
Calculate the first derivative (ΔpH/ΔV) and plot it against the average volume to precisely identify the equivalence point (the volume at which the derivative is maximum).
-
Determine the half-equivalence volume by dividing the equivalence point volume by two.
-
The pKa is the pH value on the original titration curve that corresponds to the half-equivalence volume.[10][18]
-
Calculate the average pKa and standard deviation from the replicate titrations.
Conclusion
This compound is a reactive chemical intermediate whose utility is governed by its fundamental physicochemical properties. While exhaustive experimental data is limited, its identity is well-defined with a molecular weight of 175.66 g/mol and CAS number 4593-19-5.[1][2][3] Its structure suggests a basic character due to the piperidine nitrogen and moderate lipophilicity, both of which can be precisely quantified using the robust experimental protocols for pKa and LogP determination detailed herein. An understanding of its potential for hydrolysis, characteristic of the chloroacetamide class, is essential for its proper handling, storage, and application in synthetic endeavors. This guide provides the foundational knowledge and practical methodologies required for researchers to effectively utilize this compound in their work.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. scbt.com [scbt.com]
- 3. This compound | 4593-19-5 [amp.chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. encyclopedia.pub [encyclopedia.pub]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 8. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 9. creative-bioarray.com [creative-bioarray.com]
- 10. How to Determine Pka from Titration Curve - Oreate AI Blog [oreateai.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. innospk.com [innospk.com]
- 14. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 16. agilent.com [agilent.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone, with CAS number 4593-19-5, is a functionalized piperidine derivative that serves as a valuable building block in organic synthesis.[1] Its structure combines a 3-methylpiperidine moiety, a common scaffold in many biologically active compounds, with a reactive α-chloroacetamide group. This unique combination makes it a versatile intermediate for the introduction of the 3-methylpiperidine unit and subsequent chemical modifications, rendering it a compound of interest for medicinal chemists and drug development professionals.[2][3] This technical guide provides a comprehensive overview of its synthesis, chemical properties, reactivity, and potential applications, with a focus on its utility in the development of novel therapeutics.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been compiled from various chemical suppliers and databases.[1]
| Property | Value | Source |
| CAS Number | 4593-19-5 | [1] |
| Molecular Formula | C₈H₁₄ClNO | [1] |
| Molecular Weight | 175.66 g/mol | [1] |
| MDL Number | MFCD03147307 | [2] |
| Hazard | Irritant | [2] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the acylation of 3-methylpiperidine with chloroacetyl chloride. This reaction is a standard procedure for the formation of α-chloroamides.[4]
General Synthetic Protocol
A robust and commonly employed method for the synthesis of analogous α-chloro-N-acylpiperidines involves the reaction of the parent piperidine with chloroacetyl chloride in the presence of a tertiary amine base, such as triethylamine, to scavenge the hydrogen chloride byproduct.[4] The reaction is typically carried out in an anhydrous aprotic solvent like benzene, toluene, or dichloromethane to prevent hydrolysis of the acid chloride.
Experimental Protocol:
-
To a solution of 3-methylpiperidine (1.0 equivalent) in anhydrous dichloromethane at 0 °C under an inert atmosphere, add triethylamine (1.1 equivalents).
-
Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous dichloromethane to the reaction mixture while maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride salt and any unreacted starting materials.
-
The organic layer is then dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude this compound can be achieved by column chromatography on silica gel or by crystallization from a suitable solvent system, such as a mixture of petroleum ether and ethyl acetate.[4]
Caption: Synthetic workflow for this compound.
Spectroscopic Characterization
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show a complex set of signals corresponding to the protons of the 3-methylpiperidine ring and the chloroacetyl group. The chemical shifts will be influenced by the electron-withdrawing nature of the carbonyl group and the chlorine atom.
-
-CH₂-Cl: A singlet is expected for the two protons of the chloromethyl group, likely in the range of 4.0-4.5 ppm.
-
Piperidine Ring Protons: A series of multiplets would be observed for the protons on the piperidine ring, ranging from approximately 1.0 to 4.0 ppm. The protons on the carbons adjacent to the nitrogen atom (C2 and C6) will be the most deshielded.
-
-CH₃: A doublet for the methyl group at the 3-position is expected, likely in the range of 0.8-1.2 ppm, coupled to the adjacent proton.
Predicted ¹³C NMR Spectrum
The carbon NMR spectrum will provide information on the eight unique carbon atoms in the molecule.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C=O | 165-170 |
| -CH₂-Cl | 40-45 |
| Piperidine C2 | ~45-50 |
| Piperidine C6 | ~45-50 |
| Piperidine C3 | ~30-35 |
| Piperidine C4 | ~25-30 |
| Piperidine C5 | ~20-25 |
| -CH₃ | ~15-20 |
Predicted Mass Spectrum Fragmentation
In a mass spectrum obtained by electron ionization (EI), the molecular ion peak (M⁺) would be observed at m/z = 175 and a smaller M+2 peak at m/z = 177 due to the presence of the ³⁷Cl isotope. Common fragmentation pathways would likely involve the loss of a chlorine atom, the chloromethyl group, or fragmentation of the piperidine ring.
-
[M-Cl]⁺: A peak corresponding to the loss of a chlorine atom (m/z = 140).
-
[M-CH₂Cl]⁺: A peak corresponding to the loss of the chloromethyl radical (m/z = 126).
-
[C₅H₁₀N]⁺: A fragment corresponding to the 3-methylpiperidine cation (m/z = 84).
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the amide group, typically observed in the range of 1630-1680 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the alkyl groups around 2850-3000 cm⁻¹ and a C-Cl stretch in the fingerprint region (600-800 cm⁻¹).
Reactivity and Synthetic Applications
The reactivity of this compound is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine atom. This makes it an excellent substrate for nucleophilic substitution reactions, allowing for the introduction of a variety of functional groups.
Nucleophilic Substitution Reactions
The α-chloroamide functionality is susceptible to attack by a wide range of nucleophiles, including amines, thiols, alcohols, and carbanions. This reactivity provides a straightforward method for the synthesis of a diverse array of derivatives.
Caption: General reactivity of the title compound with various nucleophiles.
This reactivity makes this compound a key intermediate for the synthesis of more complex molecules. For instance, reaction with a primary or secondary amine would yield a diamine derivative, while reaction with a thiol would lead to the formation of a thioether. These subsequent products could then be further elaborated in multi-step syntheses.
Potential Applications in Drug Discovery
The 3-methylpiperidine scaffold is present in a number of approved drugs and clinical candidates, highlighting its importance as a privileged structure in medicinal chemistry. Therefore, this compound represents a readily available starting material for the synthesis of novel drug-like molecules containing this motif. Its ability to undergo facile nucleophilic substitution allows for the rapid generation of libraries of compounds for screening against various biological targets.
Safety and Handling
This compound is classified as an irritant.[2] As with all α-chloroamides, it should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood to avoid inhalation of any vapors or dust.
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
If inhaled: Move the person to fresh air and keep them comfortable for breathing.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
In all cases of exposure, seek medical attention if symptoms persist.[5]
Conclusion
This compound is a valuable and versatile synthetic intermediate with significant potential in the field of drug discovery and development. Its straightforward synthesis and predictable reactivity make it an attractive building block for the introduction of the 3-methylpiperidine scaffold and subsequent functionalization. While detailed experimental data for this specific compound is limited in the public domain, its properties and reactivity can be reliably inferred from analogous structures. Researchers utilizing this compound should adhere to strict safety protocols due to its irritant nature.
References
- 1. file.ambeed.com [file.ambeed.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 5. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
An In-depth Technical Guide to the Molecular Structure of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of N-Acylated Piperidines
The piperidine moiety is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its favorable pharmacokinetic properties. The introduction of an N-acyl group, particularly a reactive chloroacetyl moiety as in 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone, furnishes a versatile chemical handle for further functionalization. This makes the title compound a potentially valuable building block in the synthesis of more complex molecules with diverse biological activities. Understanding its three-dimensional structure and reactivity is paramount for its effective utilization in drug design and development.
Molecular Structure and Conformational Analysis
The molecular structure of this compound is characterized by a central piperidine ring, substituted with a methyl group at the 3-position and a chloroacetyl group at the nitrogen atom.
Key Structural Features:
-
Piperidine Ring Conformation: Based on extensive studies of substituted piperidines, the six-membered ring is expected to adopt a chair conformation to minimize steric strain.[1] The presence of the methyl group at the 3-position will influence the preferred chair isomer.
-
Stereochemistry: The methyl group at the C3 position introduces a chiral center, meaning this compound can exist as two enantiomers: (R)-2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone and (S)-2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone. The stereochemistry will significantly impact its biological activity and interactions with chiral targets.
-
Amide Bond Planarity: The amide bond formed between the piperidine nitrogen and the carbonyl carbon of the chloroacetyl group is expected to be planar due to resonance, restricting rotation around the C-N bond.
-
Equatorial vs. Axial Substitution: In the most stable chair conformation, the methyl group at the 3-position is likely to reside in the equatorial position to minimize 1,3-diaxial interactions.
Below is a diagram illustrating the logical relationship of the structural features.
Caption: Key structural elements and their relationships.
Physicochemical Properties
Based on its molecular structure, the following physicochemical properties can be anticipated for this compound.
| Property | Anticipated Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₄ClNO | Based on atomic composition.[2][3][4] |
| Molecular Weight | 175.66 g/mol | Calculated from the molecular formula.[2][3][4] |
| Appearance | Colorless to pale yellow oil or low melting solid | Typical for small organic molecules of this class. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone). Sparingly soluble in water. | The molecule has both polar (amide, chloro) and non-polar (alkyl) regions. |
| Boiling Point | Elevated due to the polar amide group and molecular weight. | Amide groups contribute to intermolecular dipole-dipole interactions. |
| Reactivity | The chloroacetyl group is a good electrophile, susceptible to nucleophilic substitution. | The chlorine atom is a good leaving group, activated by the adjacent carbonyl. |
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be reliably achieved through the acylation of 3-methylpiperidine with chloroacetyl chloride. This method is well-established for the preparation of similar N-acylated piperidines.[1]
Synthetic Workflow
The following diagram outlines the key steps in the synthesis and purification process.
References
The Piperidine Scaffold: A Comprehensive Technical Guide to its Diverse Biological Activities in Drug Discovery
Abstract
The piperidine ring, a simple six-membered nitrogen-containing heterocycle, stands as a cornerstone in the field of medicinal chemistry. Its remarkable prevalence in a multitude of FDA-approved drugs and biologically active natural products has earned it the designation of a "privileged scaffold."[1][2] This privileged status arises from its conformational flexibility and the capacity to engage in a wide array of molecular interactions, rendering it an exceptionally versatile building block in the rational design of novel therapeutics.[1] This in-depth technical guide is tailored for researchers, scientists, and drug development professionals, providing a comprehensive exploration of the significant and diverse biological activities exhibited by piperidine derivatives. We will delve into their anticancer, antiviral, neuroprotective, and antimicrobial properties, supported by quantitative data, detailed experimental protocols, and visualizations of the intricate signaling pathways they modulate. Our objective is to furnish a practical and insightful resource to catalyze the ongoing discovery and development of next-generation piperidine-based therapeutic agents.
The Piperidine Motif: A Privileged Structure in Medicinal Chemistry
The piperidine scaffold is one of the most ubiquitous heterocyclic systems found in pharmaceuticals.[3][4] Its fundamental structure, consisting of a saturated six-membered ring containing one nitrogen atom, provides an ideal framework for the development of drugs with a wide range of therapeutic applications.[5][6] The conformational flexibility of the piperidine ring, primarily adopting a chair conformation, allows for precise spatial orientation of substituents, which is critical for specific interactions with biological targets.[7][8] Furthermore, the basic nitrogen atom can be readily protonated at physiological pH, enabling ionic interactions with negatively charged residues within the binding pockets of enzymes and receptors.[9] These inherent properties have led to the incorporation of the piperidine moiety into drugs targeting the central nervous system, as well as those with anti-cancer, anti-aggregant, anticoagulant, and antihistamine activities.[2][6]
Anticancer Activity of Piperidine Derivatives: A Multi-pronged Approach
Piperidine derivatives have emerged as a significant class of anticancer agents, exhibiting their therapeutic effects through a variety of mechanisms, including the induction of apoptosis, modulation of critical signaling pathways, and direct interaction with DNA.[1][10]
Modulation of Key Signaling Pathways
Several crucial signaling pathways essential for cancer cell proliferation and survival are effectively targeted by piperidine derivatives.[10][11]
-
PI3K/Akt Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many cancers.[10] Certain piperidine derivatives, such as 1-(2-(4-(Dibenzo[b,f]thiepin-10-yl)phenoxy)ethyl)piperidine (DTPEP), have been shown to inhibit this pathway, leading to cell cycle arrest and apoptosis in breast cancer cells.[10] The inhibitory action of DTPEP on the PI3K/Akt pathway is a prime example of how piperidine scaffolds can be functionalized to target specific oncogenic signaling cascades.
-
NF-κB Pathway: The nuclear factor-kappa B (NF-κB) signaling pathway plays a pivotal role in inflammation and cancer progression.[10] Piperine, a well-known natural piperidine alkaloid, has been reported to suppress the activation of NF-κB, thereby inhibiting the expression of downstream genes involved in cell proliferation and survival.[10][11]
-
STAT-3 Pathway: The Signal Transducer and Activator of Transcription 3 (STAT-3) is another key player in cancer development, promoting cell proliferation, and inhibiting apoptosis.[11] Both piperine and other synthetic piperidine derivatives have been shown to modulate the STAT-3 signaling pathway, contributing to their anticancer effects.[11]
Caption: PI3K/Akt signaling pathway and the inhibitory action of DTPEP.
Induction of Apoptosis
A primary mechanism by which piperidine derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis.[10] This is often achieved through the activation of the intrinsic mitochondrial pathway.[10][12]
-
Caspase Activation: Compounds like piperine can trigger the release of cytochrome c from the mitochondria, which in turn activates a cascade of caspases, including caspase-3 and caspase-9.[10] These executioner caspases are responsible for the cleavage of cellular proteins, leading to the characteristic morphological changes of apoptosis.[10]
-
Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating apoptosis.[10] Piperidine derivatives have been shown to upregulate Bax and downregulate Bcl-2, shifting the balance towards apoptosis.[10]
Caption: Apoptotic pathway induced by piperidine derivatives.
DNA Interaction
Some piperidine derivatives have demonstrated the ability to interact directly with DNA, disrupting its replication and transcription, ultimately leading to cell death.[13][14] Spectroscopic and molecular modeling studies have suggested that these compounds can intercalate into the DNA double helix.[13]
Quantitative Anticancer Activity Data
The in vitro cytotoxic activity of various piperidine derivatives has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) values provide a quantitative measure of their potency.
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
| HT29 | Colon | 4.1 (GI50, µg/mL) | |
| NCI/ADR-RES | Ovarian (Resistant) | 17.5 (GI50, µg/mL) | |
| PC-3 | Prostate | <25 (GI50, µg/mL) |
Antiviral Activity of Piperidine Derivatives
The versatile piperidine scaffold has also been successfully incorporated into potent antiviral agents.[5][15][16] These compounds can interfere with various stages of the viral life cycle, from entry and replication to assembly and release.
Inhibition of Viral Replication
A number of piperidine derivatives have been identified as inhibitors of viral replication. For instance, a series of N(2)-(1-(substituted-aryl)piperidin-4-yl)-N(6)-mesityl-9H-purine-2,6-diamine derivatives have shown potent anti-HIV activity.[16] One compound, FZJ13, displayed anti-HIV-1 activity comparable to the established drug 3TC.[16] Another compound from the same series, FZJ05, exhibited significant potency against the influenza A/H1N1 virus.[16] Time-of-addition experiments with other piperidine-based influenza inhibitors suggest they interfere with the early to middle stages of viral replication.[17]
Quantitative Antiviral Activity Data
The antiviral efficacy of piperidine derivatives is quantified by their half-maximal effective concentration (EC50).
| Derivative | Virus | Cell Line | EC50 (µM) |
| FZJ13 | HIV-1 | MT-4 | Not specified, but comparable to 3TC |
| FZJ05 | Influenza A/H1N1 | MDCK | Significantly lower than ribavirin, amantadine, and rimantadine |
| Compound 11e | Influenza A virus | Multiple | As low as 0.05 |
Neuroprotective Effects of Piperidine Derivatives
Piperidine derivatives have shown considerable promise in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[18][19][20] Their mechanisms of action often involve the modulation of key enzymes and signaling pathways in the central nervous system.[21]
Inhibition of Key Enzymes
-
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibition: A key therapeutic strategy for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine by inhibiting the enzymes that break it down. Donepezil, a well-known piperidine derivative, is a potent inhibitor of AChE.[19][22] Researchers have also developed indolylpiperidine analogs of Donepezil that can inhibit both AChE and BuChE.[22]
-
Phosphodiesterase (PDE) Inhibition: Phosphodiesterases are enzymes that hydrolyze cyclic nucleotides like cAMP and cGMP, which are crucial second messengers in various cellular processes.[18] Overexpression of certain PDEs, such as PDE8, has been implicated in neurodegenerative processes.[18] CSIC has synthesized a series of piperidine derivatives that can inhibit PDE8, offering a potential therapeutic avenue for Alzheimer's and Parkinson's diseases.[18] These compounds have the added advantage of being able to cross the blood-brain barrier.[18]
Modulation of γ-Secretase
The formation of β-amyloid plaques, a hallmark of Alzheimer's disease, is a result of the cleavage of the amyloid precursor protein (APP) by β-secretase and γ-secretase.[23] Inhibition of γ-secretase is a promising strategy to prevent the formation of the Aβ42 protein, the main component of these plaques.[23] Bridged piperidine derivatives have been developed as selective inhibitors of γ-secretase for the potential treatment of Alzheimer's disease.[23]
Antibacterial and Antifungal Activities
Piperidine derivatives also exhibit a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens.[24][25][26][27][28][29][30]
Mechanism of Action
The antimicrobial mechanism of piperidine derivatives can involve the disruption of the integrity of the cell wall and membrane of pathogens.[24] This leads to cytoplasmic leakage and ultimately cell death.[24] Some derivatives may also act as inhibitors of key enzymes like succinate dehydrogenase.[24]
Quantitative Antimicrobial Activity Data
The antimicrobial potency of piperidine derivatives is often expressed as the half-effective concentration (EC50) or the minimal inhibitory concentration (MIC).
| Derivative | Pathogen | Activity (EC50 / MIC in µg/mL) |
| Compound Z30 | Xanthomonas oryzae pv. oryzae (Xoo) | 2.7 (EC50) |
| Compound Z26 | Xanthomonas axonopodis pv. citri (Xac) | 3.9 (EC50) |
| Rhizoctonia solani (Rs) | 8.3 (EC50) | |
| Compound 6 | Bacillus subtilis | 0.75 (MIC) |
| Various other bacteria | 1.5 (MIC) |
Experimental Protocols
The evaluation of the biological activity of piperidine derivatives relies on a variety of well-established in vitro assays.
General Experimental Workflow
Caption: General experimental workflow for the evaluation of piperidine derivatives.
Cell Viability and Cytotoxicity Assays (MTT Assay)
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the piperidine derivative for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.[1]
DNA Interaction Assays
Principle: Techniques such as UV-Visible spectroscopy, fluorescence spectroscopy, and circular dichroism can be used to study the interaction of piperidine derivatives with DNA. Changes in the spectral properties of the DNA or the compound upon binding can indicate the mode of interaction (e.g., intercalation, groove binding).
Protocol (Fluorescence Spectroscopy):
-
Prepare Solutions: Prepare solutions of calf thymus DNA (ctDNA) and the piperidine derivative in a suitable buffer (e.g., Tris-HCl).
-
Titration: Titrate a fixed concentration of the piperidine derivative with increasing concentrations of ctDNA.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the piperidine derivative after each addition of ctDNA.
-
Data Analysis: Analyze the changes in fluorescence intensity to determine the binding constant (Kb) and the nature of the interaction.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationship (SAR) is crucial for the rational design and optimization of piperidine-based drugs.[7][8][9][31]
-
Substituents on the Piperidine Ring: The nature, position, and stereochemistry of substituents on the piperidine ring significantly influence biological activity.[7][8][31] For example, in a series of N-aryl-piperidine derivatives targeting the histamine H3 receptor, the agonistic activity was greatly influenced by the substituents on the aromatic ring.[7]
-
N-Substitution: The substituent on the nitrogen atom of the piperidine ring is a key determinant of activity. For instance, in 1-benzylpiperidine derivatives, substitutions on the phenyl ring of the benzyl group can dramatically alter biological activity.[8]
-
Conformational Restriction: Appropriate conformational restriction, such as that provided by the piperidine spacer moiety, can favor specific binding to a target receptor.[7]
Conclusion and Future Perspectives
The piperidine scaffold continues to be a highly valuable and versatile platform in modern drug discovery. Its presence in a wide array of clinically successful drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The diverse biological activities of piperidine derivatives, ranging from anticancer and antiviral to neuroprotective and antimicrobial, underscore the immense potential of this heterocyclic motif. Future research in this area will likely focus on the development of novel synthetic methodologies to access more complex and diverse piperidine libraries. Furthermore, a deeper understanding of the structure-activity relationships and the elucidation of precise mechanisms of action will be instrumental in the design of next-generation piperidine-based therapeutics with enhanced potency, selectivity, and safety profiles. The continued exploration of this privileged scaffold holds great promise for addressing a wide range of unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijirt.org [ijirt.org]
- 6. experts.arizona.edu [experts.arizona.edu]
- 7. Synthesis and structure-activity relationships of N-aryl-piperidine derivatives as potent (partial) agonists for human histamine H3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cris.bgu.ac.il [cris.bgu.ac.il]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and Preliminary Antiviral Activities of Piperidine-substituted Purines against HIV and Influenza A/H1N1 Infections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery and SAR study of piperidine-based derivatives as novel influenza virus inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Piperidine derivatives for the control of Parkinson's and Alzheimer's [innoget.com]
- 19. Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer’s and Parkinson’s Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 22. encyclopedia.pub [encyclopedia.pub]
- 23. Bridged Piperidine Derivatives Useful as γ-Secretase Inhibitors for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Synthesis, antibacterial and antifungal activity of myricetin derivatives containing piperidine and amide fragments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. academicjournals.org [academicjournals.org]
- 28. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]
- 29. researchgate.net [researchgate.net]
- 30. biointerfaceresearch.com [biointerfaceresearch.com]
- 31. benchchem.com [benchchem.com]
Spectroscopic Data for 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone (CAS No. 4593-19-5) is a substituted piperidine derivative.[1][2][3][4] The piperidine scaffold is a significant motif in medicinal chemistry, appearing in numerous pharmaceuticals and biologically active compounds. The chloro-ethanone moiety introduces a reactive electrophilic site, making this compound a potentially valuable intermediate for further chemical synthesis and drug discovery. A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and the characterization of its subsequent reaction products.
Molecular Structure and Key Features
The molecular formula of the compound is C₈H₁₄ClNO, and its molecular weight is 175.66 g/mol .[1][2] The structure consists of a 3-methylpiperidine ring N-acylated with a chloroacetyl group. The presence of a chiral center at the 3-position of the piperidine ring and the restricted rotation around the amide C-N bond due to resonance can lead to magnetic non-equivalence of protons and carbons, potentially resulting in more complex NMR spectra than might be initially anticipated.
Figure 1: Molecular Structure of this compound.
Proton (¹H) NMR Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the number, connectivity, and chemical environment of hydrogen atoms.
Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| CH₃ | 0.9 - 1.1 | Doublet (d) | 3H |
| Piperidine CH₂ | 1.2 - 1.9 | Multiplets (m) | 6H |
| Piperidine CH | 2.0 - 2.4 | Multiplet (m) | 1H |
| Piperidine N-CH₂ | 3.3 - 3.7 | Multiplets (m) | 2H |
| COCH₂Cl | 4.1 - 4.3 | Singlet (s) | 2H |
Interpretation of the Predicted ¹H NMR Spectrum
-
Methyl Group (CH₃): The methyl protons at the 3-position are expected to appear as a doublet in the upfield region (δ 0.9 - 1.1 ppm) due to coupling with the adjacent methine proton.
-
Piperidine Ring Protons (CH₂, CH): The methylene and methine protons of the piperidine ring will likely produce a complex series of overlapping multiplets in the region of δ 1.2 - 2.4 ppm. The diastereotopic nature of the methylene protons adjacent to the chiral center can lead to further complexity.
-
N-CH₂ Protons: The protons on the carbons adjacent to the nitrogen atom (positions 2 and 6) are deshielded by the electron-withdrawing effect of the nitrogen and the amide carbonyl group. They are expected to resonate as multiplets in the δ 3.3 - 3.7 ppm range. Due to the restricted rotation around the amide bond, these two protons can be non-equivalent, leading to distinct signals.
-
Chloromethyl Protons (COCH₂Cl): The methylene protons of the chloroacetyl group are significantly deshielded by both the adjacent carbonyl group and the chlorine atom. They are expected to appear as a sharp singlet in the downfield region (δ 4.1 - 4.3 ppm).
Experimental Protocol for ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
-
Integrate the signals to determine the relative number of protons.
-
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure will give rise to a distinct signal.
Predicted ¹³C NMR Data
| Carbon | Predicted Chemical Shift (δ, ppm) |
| CH₃ | 15 - 25 |
| Piperidine C3 | 30 - 40 |
| Piperidine C4, C5 | 25 - 35 |
| Piperidine C2, C6 | 45 - 55 |
| COCH₂Cl | 40 - 50 |
| C=O | 165 - 175 |
Interpretation of the Predicted ¹³C NMR Spectrum
-
Methyl Carbon (CH₃): The methyl carbon is expected to be the most upfield signal, appearing around δ 15 - 25 ppm.
-
Piperidine Ring Carbons: The carbons of the piperidine ring will resonate in the δ 25 - 55 ppm range. The carbons closer to the nitrogen atom (C2 and C6) will be more downfield due to its electron-withdrawing effect.
-
Chloromethyl Carbon (COCH₂Cl): The carbon of the chloromethyl group will be shifted downfield to δ 40 - 50 ppm due to the influence of the chlorine atom and the carbonyl group.
-
Carbonyl Carbon (C=O): The amide carbonyl carbon will be the most downfield signal, expected in the range of δ 165 - 175 ppm.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (Aliphatic) | 2850 - 3000 | Medium-Strong |
| C=O (Amide) | 1630 - 1680 | Strong |
| C-N Stretch | 1100 - 1300 | Medium |
| C-Cl Stretch | 600 - 800 | Medium-Strong |
Interpretation of the Predicted IR Spectrum
-
C-H Stretching: The absorptions in the 2850-3000 cm⁻¹ region are characteristic of C-H stretching vibrations in the methyl and methylene groups of the piperidine ring and the chloroacetyl moiety.
-
C=O Stretching: A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is a definitive indicator of the amide carbonyl group. This is one of the most prominent peaks in the spectrum.
-
C-N Stretching: The stretching vibration of the C-N bond in the amide and piperidine ring is expected to appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹.
-
C-Cl Stretching: The presence of the chlorine atom will give rise to a medium to strong absorption in the lower wavenumber region (600-800 cm⁻¹).
Experimental Protocol for IR Spectroscopy
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be placed between two salt plates (e.g., NaCl or KBr).
-
KBr Pellet: If the sample is a solid, a small amount can be ground with dry potassium bromide (KBr) and pressed into a thin pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Obtain a background spectrum of the empty sample compartment (or the pure salt plates/KBr pellet).
-
Acquire the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
-
Data Analysis: Identify the major absorption bands and correlate them to the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 175/177 | Molecular Ion [M]⁺ and [M+2]⁺ |
| 140 | [M - Cl]⁺ |
| 98 | [M - COCH₂Cl]⁺ (Piperidine ring fragment) |
| 77 | [COCH₂Cl]⁺ |
Interpretation of the Predicted Mass Spectrum
-
Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected at m/z 175. Due to the natural abundance of the ³⁷Cl isotope, an [M+2]⁺ peak at m/z 177 with approximately one-third the intensity of the [M]⁺ peak should be observed, which is a characteristic signature for a monochlorinated compound.
-
Key Fragmentation Pathways:
-
Loss of a chlorine radical to give a fragment at m/z 140.
-
Cleavage of the amide bond to yield the 3-methylpiperidine cation at m/z 98.
-
Formation of the chloroacetyl cation at m/z 77.
-
Figure 2: Predicted Fragmentation Pathway of this compound in Mass Spectrometry.
Experimental Protocol for Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via an appropriate inlet system (e.g., direct infusion, or coupled with a gas or liquid chromatograph).
-
Ionization: Utilize a suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI). EI is likely to induce more fragmentation, while ESI may favor the observation of the molecular ion.
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Conclusion
This technical guide provides a detailed prediction and interpretation of the ¹H NMR, ¹³C NMR, IR, and MS spectra of this compound. By understanding these expected spectroscopic signatures, researchers and drug development professionals can confidently identify this compound, assess its purity, and characterize its role in subsequent chemical transformations. The provided experimental protocols offer a standardized approach for obtaining high-quality spectroscopic data.
References
Methodological & Application
Application Note: A Multi-technique Approach for the Comprehensive Characterization of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
Abstract This document provides a detailed guide to the analytical methods required for the comprehensive characterization of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone (CAS No: 4593-19-5). As a key synthetic intermediate and building block in pharmaceutical and chemical research, rigorous confirmation of its identity, structure, and purity is paramount.[1][2] This application note outlines an integrated analytical workflow employing spectroscopic and chromatographic techniques. We provide not only step-by-step protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC), but also delve into the scientific rationale behind the selection of each method and its specific parameters. This guide is intended for researchers, quality control analysts, and drug development professionals who require robust and reliable characterization of this and similar molecules.
Introduction: The Need for an Orthogonal Analytical Strategy
This compound is an α-chloro amide derivative of 3-methylpiperidine. Its structure, featuring a reactive chloroacetyl group, makes it a valuable precursor for introducing the N-(3-methylpiperidinyl)ethanone moiety into larger molecules, a common strategy in the synthesis of biologically active compounds.[3] The molecular formula is C₈H₁₄ClNO, and it has a molecular weight of 175.66 g/mol .[4][5]
The successful use of this reagent in subsequent synthetic steps is critically dependent on its structural integrity and purity. The presence of impurities, such as unreacted starting materials (3-methylpiperidine, chloroacetyl chloride), regioisomers, or degradation products, can lead to undesirable side reactions, low yields, and complex purification challenges downstream.
Therefore, a multi-technique, or orthogonal, analytical approach is essential. No single technique can provide a complete picture of the compound's characteristics. This guide employs a logical workflow:
-
Initial Identification & Functional Group Analysis (IR & MS): Rapidly confirm the presence of key functional groups and the correct molecular weight.
-
Unambiguous Structure Elucidation (NMR): Determine the precise atomic connectivity and stereochemistry.
-
Quantitative Purity Assessment (HPLC): Accurately measure the purity and quantify any impurities.
This integrated strategy ensures a self-validating system where the results from each technique corroborate the others, providing the highest level of confidence in the material's quality.
Chemical Structure
Caption: Chemical structure of this compound.
Spectroscopic Characterization: From Functional Groups to Atomic Connectivity
Spectroscopy is the cornerstone of molecular characterization, providing detailed information about the molecule's structure.
Mass Spectrometry (MS) for Molecular Weight Confirmation
Expertise & Rationale: Mass spectrometry is the definitive technique for determining the molecular weight of a compound. For this compound, we expect to see the molecular ion peak [M]⁺. A crucial diagnostic feature is the isotopic pattern of chlorine. Naturally occurring chlorine exists as two major isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, the mass spectrum should exhibit two molecular ion peaks separated by 2 m/z units, [M]⁺ and [M+2]⁺, with an approximate intensity ratio of 3:1. This pattern is a powerful confirmation of the presence of a single chlorine atom. High-resolution mass spectrometry (HRMS) can further provide the elemental composition by measuring the mass-to-charge ratio to several decimal places.
Expected fragmentation patterns under Electron Ionization (EI) include α-cleavage at the carbonyl group, which is characteristic of ketones and amides, leading to the formation of the 3-methyl-piperidin-1-ylcarbonyl cation or the loss of the chloroacetyl moiety.[6]
Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Instrumentation: A standard capillary GC system coupled to a single quadrupole or time-of-flight (TOF) mass spectrometer.
-
GC Conditions:
-
Column: HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[6]
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (with appropriate split ratio, e.g., 50:1).
-
Oven Program: Initial temperature 60°C, hold for 2 minutes, ramp to 300°C at 15°C/min, hold for 5 minutes.[6]
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.[6]
-
Source Temperature: 230°C.
-
Mass Range: m/z 40-450.
-
Nuclear Magnetic Resonance (NMR) for Unambiguous Structure Elucidation
Expertise & Rationale: NMR spectroscopy is unparalleled for determining the precise arrangement of atoms in a molecule. ¹H NMR will confirm the number of different proton environments and their neighboring protons through spin-spin coupling, while ¹³C NMR will identify the number of unique carbon environments.
For this compound, key expected signals in the ¹H NMR spectrum include a singlet for the -C(=O)CH₂Cl protons (typically around 4.2-4.4 ppm based on similar chloroacetamides) and a doublet for the methyl group on the piperidine ring.[7] The piperidine ring protons will appear as a complex series of multiplets. Due to the amide bond, rotation around the N-C(=O) bond may be restricted, potentially leading to broadened signals or even distinct sets of signals for the piperidine ring protons at room temperature. Conformational analysis, based on coupling constants of the piperidine ring protons, can provide insight into the ring's chair conformation.
Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Parameters:
-
Pulse Sequence: Standard single pulse (zg30).
-
Spectral Width: -2 to 12 ppm.
-
Acquisition Time: ~3 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: Proton-decoupled single pulse (zgpg30).
-
Spectral Width: 0 to 200 ppm.
-
Acquisition Time: ~1.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on concentration.
-
| Expected ¹H NMR Data (in CDCl₃) | Expected ¹³C NMR Data (in CDCl₃) |
| Chemical Shift (ppm) | Assignment |
| ~4.3 (s, 2H) | -CH₂Cl |
| ~0.9 (d, 3H) | -CH₃ |
| 1.0-1.9 (m) | Piperidine -CH₂- |
| 2.5-4.6 (m) | Piperidine -CH- & -CH₂-N |
Note: The exact chemical shifts for the piperidine protons are complex and may show broadening due to restricted rotation and conformational exchange.
Infrared (IR) Spectroscopy for Functional Group Identification
Expertise & Rationale: IR spectroscopy provides a rapid and straightforward method to confirm the presence of key functional groups. The two most important absorptions for this molecule are the tertiary amide carbonyl (C=O) stretch and the C-Cl stretch. The amide C=O stretch is typically a very strong and sharp band found around 1650-1680 cm⁻¹. The C-Cl stretch is found in the fingerprint region, typically between 785-540 cm⁻¹.[8] The absence of N-H stretches (around 3300 cm⁻¹) confirms the tertiary nature of the amide.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
-
Processing: Perform a background scan before the sample scan. The instrument software will automatically generate the transmittance or absorbance spectrum.
Chromatographic Purity Assessment
While spectroscopy confirms structure, chromatography is essential for determining purity.
High-Performance Liquid Chromatography (HPLC)
Expertise & Rationale: Reversed-phase HPLC with UV detection is the gold standard for purity analysis of organic compounds like this. A C18 column is chosen for its versatility in retaining moderately polar compounds. The amide chromophore allows for sensitive detection via UV spectrophotometry, typically around 210 nm. A gradient elution is employed to ensure that any impurities with significantly different polarities are effectively separated from the main peak and eluted from the column in a reasonable time. The area percentage of the main peak relative to the total area of all peaks provides a quantitative measure of purity.
Protocol: Reversed-Phase HPLC for Purity Analysis
-
Sample Preparation: Prepare a 1.0 mg/mL solution of the compound in Acetonitrile.
-
Instrumentation: An HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
-
HPLC Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water (HPLC Grade) with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile (HPLC Grade) with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
Detection: 210 nm.
-
Gradient Program:
-
| Time (min) | % Mobile Phase B |
| 0.0 | 20 |
| 20.0 | 95 |
| 25.0 | 95 |
| 25.1 | 20 |
| 30.0 | 20 |
Integrated Analytical Workflow
The described methods should be employed in a logical sequence to build a complete profile of the compound. The following workflow illustrates this integrated approach, ensuring that each analytical step informs and validates the next.
Caption: Integrated workflow for the comprehensive characterization of the target compound.
Conclusion
The comprehensive characterization of this compound requires a synergistic application of multiple analytical techniques. The workflow described in this application note, combining mass spectrometry, NMR spectroscopy, IR spectroscopy, and HPLC, provides a robust framework for researchers to confidently verify the identity, elucidate the structure, and quantify the purity of this important chemical intermediate. Adherence to these protocols ensures high-quality material for subsequent research and development, minimizing the risk of downstream complications arising from impurities or structural misidentification.
References
- 1. archivepp.com [archivepp.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 5. scbt.com [scbt.com]
- 6. benchchem.com [benchchem.com]
- 7. Characterisation of Twelve Newly Synthesised N-(substituted Phenyl)-2-chloroacetamides with QSAR Analysis and Antimicrobial Activity Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsr.info [ijpsr.info]
The Versatile Role of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone in Modern Organic Synthesis: Application Notes and Protocols
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of contemporary organic synthesis, the strategic use of functionalized building blocks is paramount for the efficient construction of complex molecular architectures. Among these, 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone emerges as a highly versatile and reactive intermediate. Its unique combination of a reactive α-chloro ketone moiety and a substituted piperidine ring makes it a valuable precursor for the synthesis of a diverse array of heterocyclic compounds, particularly those with significant pharmacological potential. The piperidine scaffold is a common feature in many natural products and pharmaceutical agents, imparting favorable pharmacokinetic properties.[1][2] This document provides an in-depth guide for researchers, chemists, and drug development professionals on the synthesis and multifaceted applications of this key intermediate, complete with detailed experimental protocols and mechanistic insights.
Core Attributes of this compound
The synthetic utility of this compound is primarily dictated by the electrophilic nature of the carbon atom bearing the chlorine. This inherent reactivity allows for facile nucleophilic substitution reactions, making it an excellent alkylating agent for a wide range of nucleophiles.
| Property | Value | Source |
| CAS Number | 4593-19-5 | [3][4][5][6] |
| Molecular Formula | C₈H₁₄ClNO | [3][4][5][6] |
| Molecular Weight | 175.66 g/mol | [3][4][5][6] |
| Appearance | Typically a solid or oil | - |
| Key Reactive Site | α-carbon to the carbonyl | - |
Synthetic Protocol: Preparation of this compound
The synthesis of the title compound is readily achieved through the acylation of 3-methylpiperidine with chloroacetyl chloride. This reaction proceeds efficiently in the presence of a tertiary amine base, such as triethylamine, which serves to neutralize the hydrochloric acid byproduct.
Diagram of Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Materials:
-
3-Methylpiperidine
-
Chloroacetyl chloride
-
Triethylamine
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring apparatus
Procedure:
-
To a solution of 3-methylpiperidine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous DCM at 0 °C under a nitrogen atmosphere, add chloroacetyl chloride (1.1 eq.) dropwise with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of deionized water.
-
Separate the organic layer and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel or by crystallization to yield this compound.
Note: This protocol is adapted from general procedures for the synthesis of similar N-acylpiperidines.[1][2] Optimization of reaction times and purification methods may be necessary.
Application in Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis
A cornerstone application of this compound is in the renowned Hantzsch thiazole synthesis. This powerful reaction allows for the construction of the thiazole ring, a privileged scaffold in medicinal chemistry due to its presence in a wide array of bioactive molecules.[1][4][7] The reaction involves the condensation of an α-haloketone with a thioamide, such as thiourea, to furnish a 2-aminothiazole derivative.
Reaction Mechanism
The Hantzsch synthesis is believed to proceed via an initial nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the ketone, displacing the chloride. This is followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Diagram of Hantzsch Thiazole Synthesis
Caption: Key steps in the Hantzsch synthesis of a 2-aminothiazole derivative.
Protocol for the Synthesis of 2-Amino-4-[(3-methylpiperidin-1-yl)carbonyl]thiazole
Materials:
-
This compound
-
Thiourea
-
Absolute ethanol
-
Deionized water
-
Sodium bicarbonate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq.) in absolute ethanol.
-
Add thiourea (1.1 eq.) to the solution and equip the flask with a reflux condenser.
-
Heat the reaction mixture to reflux with stirring for 2-4 hours. Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing cold water, which should induce the precipitation of the product.
-
Neutralize the solution with a saturated solution of sodium bicarbonate.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry to obtain the desired 2-aminothiazole derivative.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Expanding the Synthetic Horizon: Nucleophilic Substitution Reactions
The utility of this compound extends beyond the Hantzsch synthesis. Its electrophilic nature makes it a valuable partner in a variety of nucleophilic substitution reactions, enabling the introduction of the 3-methylpiperidine-1-yl-ethanone moiety into diverse molecular frameworks.
Reaction with Amines: Synthesis of α-Amino Ketones
Reaction with primary or secondary amines yields α-amino ketones, which are important precursors for a range of nitrogen-containing heterocycles and biologically active molecules. These reactions are typically carried out in the presence of a base to scavenge the liberated HCl.
Potential Applications in the Synthesis of Bioactive Molecules
The α-chloro ketone functionality is a key synthon in the preparation of various pharmaceutical agents. For instance, similar chloroacetamide derivatives are utilized in the synthesis of anticonvulsant and anti-inflammatory agents.[8][9][10][11] The resulting N-acylpiperidine derivatives can be explored for a wide range of biological activities.
| Nucleophile | Product Class | Potential Therapeutic Area |
| Primary/Secondary Amines | α-Amino Ketones | Anticonvulsants, Antivirals |
| Thiols | α-Thio Ketones | Enzyme Inhibitors |
| Azides | α-Azido Ketones | Precursors for triazoles |
| Carboxylates | α-Acyloxy Ketones | Prodrugs |
Safety and Handling
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. As an α-chloro ketone, it is a lachrymator and should be handled in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).
Conclusion
This compound stands as a valuable and versatile building block in the arsenal of the modern organic chemist. Its straightforward synthesis and inherent reactivity provide a gateway to a rich variety of heterocyclic structures, most notably the medicinally relevant 2-aminothiazoles via the Hantzsch synthesis. The protocols and application notes provided herein are intended to empower researchers to harness the full synthetic potential of this important intermediate in their pursuit of novel and impactful molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. synarchive.com [synarchive.com]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. scbt.com [scbt.com]
- 6. This compound | 4593-19-5 [chemicalbook.com]
- 7. chemhelpasap.com [chemhelpasap.com]
- 8. Hybridization of the effective pharmacophores for treatment of epilepsy: design, synthesis, in vivo anticonvulsant activity, and in silico studies of phenoxyphenyl-1,3,4-oxadiazole-thio-N-phenylacetamid hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis, Anticonvulsant and Antinociceptive Activity of New Hybrid Compounds: Derivatives of 3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Application Note & Protocol: N-Acetylation of Primary and Secondary Amines Using 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
Abstract
This document provides a comprehensive guide for the N-acetylation of primary and secondary amines utilizing 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone. N-acetylation is a fundamental transformation in organic synthesis, crucial for installing protecting groups, modifying the pharmacological properties of drug candidates, and synthesizing various fine chemicals.[1][2] This protocol details a robust and reliable procedure, offering insights into the reaction mechanism, optimization of reaction conditions, and purification of the resulting N-acetylated products. Safety precautions and troubleshooting guidelines are also included to ensure safe and successful execution.
Introduction: The Significance of N-Acetylation
N-acetylation is a widely employed chemical reaction in organic chemistry that introduces an acetyl group onto a nitrogen atom.[1][2] This transformation is of paramount importance in medicinal chemistry and drug development for several reasons:
-
Protecting Group Strategy: The acetyl group can serve as an effective protecting group for primary and secondary amines, preventing them from undergoing unwanted reactions during multi-step syntheses.[1]
-
Modulation of Physicochemical Properties: Acetylation can alter the solubility, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design.
-
Bioisosteric Replacement: The resulting amide bond can act as a bioisostere for other functional groups, allowing for the fine-tuning of a compound's biological activity.
This compound is an effective acetylating agent. The presence of the chlorine atom on the α-carbon enhances the electrophilicity of the carbonyl carbon, facilitating the nucleophilic attack by the amine.
Reaction Mechanism and Rationale
The N-acetylation of an amine with this compound proceeds via a nucleophilic acyl substitution mechanism.[3] The key steps are as follows:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of this compound.[4]
-
Formation of a Tetrahedral Intermediate: This attack results in the formation of a transient tetrahedral intermediate.
-
Leaving Group Departure: The intermediate collapses, leading to the departure of the chloride ion and the formation of a protonated amide.
-
Deprotonation: A base present in the reaction mixture deprotonates the nitrogen atom, yielding the final N-acetylated product and the hydrochloride salt of the base.[5]
The inclusion of a non-nucleophilic base, such as triethylamine or pyridine, is crucial to neutralize the hydrochloric acid (HCl) generated during the reaction, thereby driving the equilibrium towards the product.[3][6]
Experimental Protocol
This protocol provides a general procedure for the N-acetylation of a generic primary or secondary amine. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purpose |
| This compound | 4593-19-5 | 175.66 | Acetylating Agent |
| Primary or Secondary Amine | - | - | Substrate |
| Triethylamine (TEA) | 121-44-8 | 101.19 | Base (HCl Scavenger) |
| Dichloromethane (DCM), Anhydrous | 75-09-2 | 84.93 | Solvent |
| 1 M Hydrochloric Acid (HCl) | 7647-01-0 | 36.46 | Aqueous wash for removing excess base |
| Saturated Sodium Bicarbonate (NaHCO₃) Solution | 144-55-8 | 84.01 | Aqueous wash for neutralizing acid |
| Brine (Saturated NaCl Solution) | 7647-14-5 | 58.44 | Aqueous wash for removing water |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | Drying Agent |
| Silica Gel (for chromatography) | 7631-86-9 | 60.08 | Stationary Phase for Purification |
Step-by-Step Procedure
-
Reaction Setup:
-
To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary or secondary amine (1.0 equivalent).
-
Dissolve the amine in anhydrous dichloromethane (DCM) (approximately 0.1-0.5 M concentration).
-
Add triethylamine (1.1-1.5 equivalents) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
-
Addition of Acetylating Agent:
-
Dissolve this compound (1.0-1.2 equivalents) in a minimal amount of anhydrous DCM.
-
Add the solution of the acetylating agent dropwise to the stirred amine solution over 10-15 minutes, maintaining the temperature at 0 °C.
-
-
Reaction Monitoring:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-4 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM.
-
Transfer the mixture to a separatory funnel and wash sequentially with:
-
1 M HCl (to remove excess triethylamine)
-
Saturated NaHCO₃ solution (to neutralize any remaining acid)
-
Brine[7]
-
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acetylated product.[8]
-
Alternatively, recrystallization from a suitable solvent system can be employed for solid products.
-
Experimental Workflow Diagram
Caption: Workflow for N-acetylation.
Safety and Handling
-
This compound: This compound is expected to be an irritant to the skin, eyes, and respiratory system.[9][10] Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[9]
-
Triethylamine: Corrosive and flammable. Handle with care in a fume hood.
-
Dichloromethane: A volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
-
General Precautions: Avoid inhalation of dust, fumes, and vapors.[9] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[11]
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Incomplete Reaction | Insufficient reaction time or temperature. | Allow the reaction to stir for a longer period or gently warm the reaction mixture (e.g., to 40 °C). |
| Inactive acetylating agent. | Use a fresh bottle of this compound. | |
| Insufficient base. | Add an additional amount of triethylamine. | |
| Low Yield | Product loss during work-up. | Ensure complete extraction of the product from the aqueous layers. Perform back-extractions if necessary. |
| Decomposition of product on silica gel. | Deactivate the silica gel with triethylamine before use, or consider an alternative purification method. | |
| Formation of Byproducts | Di-acetylation of primary amines. | Use a controlled amount of the acetylating agent (closer to 1.0 equivalent). |
| Reaction with solvent or impurities. | Use anhydrous solvents and high-purity reagents. |
Conclusion
The protocol described herein offers a reliable and efficient method for the N-acetylation of primary and secondary amines using this compound. By understanding the underlying reaction mechanism and adhering to the outlined procedures and safety precautions, researchers can successfully synthesize a wide range of N-acetylated compounds for various applications in drug discovery and chemical synthesis.
References
- 1. N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. jackwestin.com [jackwestin.com]
- 5. youtube.com [youtube.com]
- 6. sites.lsa.umich.edu [sites.lsa.umich.edu]
- 7. ias.ac.in [ias.ac.in]
- 8. Separation and Purification of Multiply Acetylated Proteins Using Cation-Exchange Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aksci.com [aksci.com]
- 10. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 11. file.ambeed.com [file.ambeed.com]
Application Notes and Protocols for the Purification of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the purification of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone (CAS 4593-19-5), a substituted piperidine derivative of interest in pharmaceutical and chemical synthesis. Recognizing that the purity of such intermediates is paramount for the integrity of downstream applications, this document details a multi-technique approach to achieving high-purity material. We move beyond simple procedural lists to explain the underlying chemical principles, enabling researchers to adapt and troubleshoot these methods effectively. Protocols for preliminary purification via acid-base extraction, primary purification by recrystallization and flash column chromatography, and methods for purity verification are presented. This guide is structured to empower researchers with the expertise to confidently handle the purification of this and structurally related compounds.
Introduction and Physicochemical Profile
This compound is a functionalized heterocyclic compound. Its structure, featuring a basic piperidine nitrogen and an electrophilic α-chloro ketone moiety, dictates both its reactivity and the strategy for its purification. The presence of the basic nitrogen atom is a critical handle that can be exploited for selective separation, while the overall polarity and potential for crystallinity guide the choice between chromatographic and crystallization-based methods.
The typical synthesis of N-acylpiperidines involves the acylation of the parent piperidine with an acyl chloride, often yielding a crude mixture containing unreacted starting materials, salt byproducts, and potential side-products.[1] Effective purification is therefore not merely a suggestion but a requirement for obtaining reliable data in subsequent biological assays or chemical transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 4593-19-5 | [2][3][4] |
| Molecular Formula | C₈H₁₄ClNO | [4] |
| Molecular Weight | 175.66 g/mol | [4] |
| Physical Form | Expected to be a low-melting solid or a high-boiling liquid. | [5][6] |
| Predicted Solubility | Soluble in polar aprotic (e.g., Ethyl Acetate, Acetone) and halogenated solvents (e.g., Dichloromethane). Limited solubility in nonpolar aliphatic solvents (e.g., Hexane). | [7][8] |
Strategic Approach to Purification
A robust purification strategy is not monolithic; it is a logical workflow that addresses different classes of impurities at distinct stages. For a basic compound like this compound, a multi-step approach is most effective.
Figure 1: Logical workflow for the purification of this compound.
Protocol I: Preliminary Purification via Acid-Base Extraction
Principle of Causality: This technique leverages the basicity of the piperidine nitrogen. In the presence of a dilute acid, the nitrogen atom is protonated, forming a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic (neutral or acidic) organic impurities behind in the organic phase. Subsequent basification of the aqueous layer regenerates the neutral, organic-soluble amine, which can be recovered.[9][10] This is an exceptionally efficient first-pass purification step.
Experimental Protocol:
-
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc), at a concentration of approximately 50-100 mg/mL.
-
Acidic Wash: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M aqueous hydrochloric acid (HCl). Stopper the funnel, invert, and vent frequently to release any pressure buildup. Shake vigorously for 1-2 minutes.
-
Phase Separation: Allow the layers to separate completely. The protonated product is now in the lower aqueous layer (if using DCM) or the upper aqueous layer (if using EtOAc). Drain and collect the aqueous layer. Perform a second extraction of the organic layer with another portion of 1 M HCl to ensure complete recovery.
-
Regeneration of Free Base: Combine the aqueous extracts in a clean flask and cool in an ice bath. While stirring, slowly add 2 M aqueous sodium hydroxide (NaOH) until the solution is basic (pH > 10, check with pH paper). The neutral product may precipitate or form an oily layer.
-
Back-Extraction: Transfer the basified aqueous mixture to a separatory funnel and extract twice with fresh portions of the original organic solvent (DCM or EtOAc).
-
Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the partially purified product.
Protocol II: Primary Purification Methods
The choice between the following methods depends on the physical state of the product obtained after acid-base extraction.
Recrystallization (For Solid Products)
Principle of Causality: Recrystallization purifies compounds based on differences in solubility. An ideal solvent will dissolve the target compound completely at an elevated temperature but only sparingly at low temperatures.[11] As the hot, saturated solution cools, the solubility of the target compound decreases, forcing it to crystallize out of solution. Soluble impurities, being present in lower concentrations, remain in the "mother liquor."[5] The slow formation of a crystal lattice is a highly selective process that inherently excludes molecules that do not fit, resulting in a significant increase in purity.
Solvent System Selection:
The selection of an appropriate solvent is the most critical step. Based on the polarity of N-acylpiperidines, several systems are recommended for screening.[7][12]
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent / System | Type | Rationale |
| Ethanol or Isopropanol | Single Solvent | Good balance of polarity; often shows a strong temperature-dependent solubility for amides. |
| Ethyl Acetate / Hexane | Binary (Solvent/Anti-solvent) | Dissolve in hot EtOAc (good solvent), then add Hexane (anti-solvent) until cloudy. Reheat to clarify and cool slowly. |
| Acetone / Hexane | Binary (Solvent/Anti-solvent) | Similar principle to EtOAc/Hexane, offering a different polarity profile. |
Experimental Protocol:
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of the crude solid in ~0.5 mL of various solvents at room temperature and upon heating. A good solvent will dissolve the solid when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hotplate) with swirling until the solid just dissolves. Use the minimum amount of hot solvent necessary.[11]
-
Decolorization (Optional): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Reheat to boiling for a few minutes. Perform a hot gravity filtration to remove the charcoal.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13] Once at room temperature, the flask can be placed in an ice bath to maximize the yield.
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Troubleshooting Recrystallization:
-
Crystals Do Not Form: The solution may be supersaturated or too dilute. Try scratching the inside of the flask with a glass rod or adding a "seed crystal" of the pure compound.[14] If too much solvent was added, carefully evaporate some of it and allow the solution to cool again.[15]
-
"Oiling Out": The compound may come out of solution as a liquid if its melting point is below the temperature of the solution.[15] This is common when a solution is cooled too quickly or is highly impure. Reheat the solution to re-dissolve the oil, add a small amount of additional solvent, and allow for slower cooling.[14]
Flash Column Chromatography (For Liquids, Oils, or Impure Solids)
Principle of Causality: Flash chromatography is a preparative liquid chromatography technique that separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[16] Silica gel is a polar, slightly acidic adsorbent. Nonpolar compounds have a weak affinity for the silica and travel down the column quickly, while more polar compounds adsorb more strongly and elute later. For a basic compound like our target, the acidic nature of silica can cause significant peak tailing. This is overcome by adding a small amount of a basic modifier, like triethylamine (TEA), to the eluent, which neutralizes the acidic sites on the silica surface.[1][17]
Figure 2: General workflow for purification by flash column chromatography.
Experimental Protocol:
-
TLC Analysis and Eluent Selection:
-
Dissolve a small amount of the crude product in DCM. Spot this solution on a silica gel TLC plate.
-
Develop the plate in various solvent systems. Good starting points are mixtures of Hexane:Ethyl Acetate or DCM:Methanol.
-
The goal is to find a system where the target compound has a Retention Factor (Rf) of approximately 0.25-0.35.[18]
-
Crucial Step: Once a suitable polarity is found, prepare the final mobile phase by adding ~1% triethylamine (TEA) (e.g., for 100 mL of eluent, use 94 mL DCM, 5 mL MeOH, and 1 mL TEA).[18] This will ensure sharp, symmetrical peaks.
-
-
Column Packing and Sample Loading:
-
Select a column size appropriate for the amount of material (a general rule is a 30:1 to 50:1 ratio of silica weight to crude product weight).
-
Pack the column with silica gel as a slurry in the least polar component of your eluent system (e.g., Hexane or DCM).
-
Sample Loading: If the sample is a liquid or soluble in the eluent, dissolve it in a minimal amount of the mobile phase and carefully load it onto the top of the silica bed. Alternatively, for solids or oils, perform "dry loading": dissolve the sample in a volatile solvent (like DCM), add a small amount of silica gel, evaporate the solvent completely to get a free-flowing powder, and load this powder onto the column.[17]
-
-
Elution and Fraction Collection:
-
Begin eluting with the chosen mobile phase. A gradient elution, where the polarity of the mobile phase is gradually increased over time (e.g., starting with 2% MeOH in DCM and increasing to 10%), is often more effective than an isocratic (constant composition) elution.[19]
-
Collect the eluting solvent in a series of fractions (e.g., in test tubes).
-
-
Analysis and Product Isolation:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the final purified product.
-
Purity Assessment
The success of any purification must be validated. After purification, the material should be analyzed to confirm its identity and assess its purity.
-
Thin-Layer Chromatography (TLC): A pure compound should appear as a single spot on a TLC plate developed in multiple solvent systems.
-
Melting Point Analysis: A pure crystalline solid will exhibit a sharp melting point over a narrow range (typically < 2 °C). Impurities tend to depress and broaden the melting range.
-
Spectroscopic Analysis (NMR, IR, MS): Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy is the most powerful tool for confirming the structure and assessing the purity of the final product. The absence of signals corresponding to starting materials or byproducts is a strong indicator of high purity.
Conclusion
The purification of this compound is a critical step for its use in research and development. The choice of the primary purification technique—recrystallization or flash column chromatography—must be tailored to the physical properties of the crude material. The protocols provided herein, grounded in the chemical principles of the compound's basicity and polarity, offer a robust and adaptable strategy. By first performing an acid-base extraction to remove bulk non-basic impurities, followed by a high-resolution technique, researchers can consistently obtain this valuable intermediate in high purity, ensuring the reliability and success of their subsequent scientific endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. This compound | 4593-19-5 [chemicalbook.com]
- 3. This compound | 4593-19-5 [amp.chemicalbook.com]
- 4. scbt.com [scbt.com]
- 5. 2-CHLORO-1-PIPERIDIN-1-YL-ETHANONE CAS#: 1440-60-4 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 10. magritek.com [magritek.com]
- 11. people.chem.umass.edu [people.chem.umass.edu]
- 12. Tips & Tricks [chem.rochester.edu]
- 13. Recrystallization [wiredchemist.com]
- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. theseus.fi [theseus.fi]
- 17. Purification [chem.rochester.edu]
- 18. benchchem.com [benchchem.com]
- 19. youtube.com [youtube.com]
The Versatile Intermediate: A Guide to 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone in Synthetic Chemistry
In the landscape of modern medicinal chemistry and drug development, the strategic use of versatile chemical intermediates is paramount to the efficient synthesis of complex molecular architectures. Among these crucial building blocks is 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone, a compound that marries the reactivity of an α-chloroacetamide with the valuable piperidine scaffold. The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals, prized for its conformational flexibility and its ability to engage in critical intermolecular interactions with biological targets.[1][2] This guide provides an in-depth exploration of this compound, offering detailed protocols, mechanistic insights, and application perspectives for researchers and scientists in the field.
Compound Profile and Strategic Importance
This compound (CAS No: 4593-19-5) is a substituted piperidine derivative that serves as a highly reactive intermediate for further chemical transformations.[3][4] Its strategic importance lies in the electrophilic nature of the carbon atom bearing the chlorine, making it susceptible to nucleophilic substitution. This reactivity allows for the facile introduction of the 3-methyl-piperidin-1-yl-ethanone moiety into a wide range of molecules. The presence of the methyl group on the piperidine ring can also provide a valuable steric and electronic handle for modulating the pharmacological properties of the final compound.
| Property | Value | Reference |
| CAS Number | 4593-19-5 | [3][4] |
| Molecular Formula | C₈H₁₄ClNO | [3][4] |
| Molecular Weight | 175.66 g/mol | [3][4] |
| Boiling Point | 107 °C at 1.8 Torr | [5] |
| Density | 1.096±0.06 g/cm³ (Predicted) | [5] |
Synthesis Protocol: Acylation of 3-Methylpiperidine
The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of 3-methylpiperidine with chloroacetyl chloride. This well-established reaction is analogous to the synthesis of other N-substituted chloroacetamides, which are precursors to numerous therapeutic agents.[6][7]
Underlying Principles and Causality
The reaction proceeds via the nucleophilic attack of the secondary amine of 3-methylpiperidine on the highly electrophilic carbonyl carbon of chloroacetyl chloride. The presence of a base, such as triethylamine, is crucial to neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of an anhydrous aprotic solvent like benzene, toluene, or dichloromethane is essential to prevent the hydrolysis of the highly reactive chloroacetyl chloride.[8][9]
Detailed Experimental Protocol
Materials:
-
3-Methylpiperidine
-
Chloroacetyl chloride
-
Triethylamine (or another suitable base)
-
Anhydrous benzene (or toluene/dichloromethane)
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Water (deionized)
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Reflux condenser (optional, for temperature control)
-
Inert atmosphere setup (e.g., nitrogen or argon line)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas inlet, dissolve 3-methylpiperidine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous benzene.
-
Addition of Acylating Agent: Cool the reaction mixture in an ice bath. Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in anhydrous benzene dropwise from the dropping funnel over 30-60 minutes. Maintain the temperature below 10 °C during the addition. The formation of a precipitate (triethylamine hydrochloride) will be observed.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Filter the reaction mixture to remove the precipitated triethylamine hydrochloride. Wash the filtrate successively with water, saturated sodium bicarbonate solution, and again with water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound as a liquid.[5]
Visualizing the Synthesis Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 4. scbt.com [scbt.com]
- 5. This compound | 4593-19-5 [amp.chemicalbook.com]
- 6. nbinno.com [nbinno.com]
- 7. ijpsr.info [ijpsr.info]
- 8. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
reaction of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone with primary amines
Application Note & Protocol
Topic: Synthesis of N-Substituted α-Amino Ketones via Reaction of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone with Primary Amines
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
The synthesis of α-amino ketones is a cornerstone reaction in medicinal chemistry, yielding high-value synthons for the development of novel therapeutics.[1][2] This application note provides a detailed guide to the reaction between this compound and various primary amines. This specific transformation leverages the nucleophilic substitution at the α-carbon of a halo-ketone to construct a diverse library of N-substituted 2-(3-methyl-piperidin-1-yl)acetamides. The piperidine moiety is a prevalent heterocyclic motif found in numerous pharmaceuticals, valued for its ability to impart favorable pharmacokinetic properties.[3][4]
This document elucidates the underlying reaction mechanism, provides detailed, field-proven experimental protocols, and discusses critical parameters influencing reaction success. By explaining the causality behind experimental choices, this guide is designed to empower researchers to confidently and efficiently synthesize these important molecular scaffolds.
Scientific Principles & Reaction Mechanism
The reaction of an α-halo ketone with a primary amine is a classical example of a nucleophilic substitution reaction, specifically proceeding through an SN2 mechanism.[1][5] The structural features of this compound make it an excellent electrophile for this transformation.
Key Mechanistic Steps:
-
Nucleophilic Attack: The primary amine, acting as the nucleophile, utilizes its lone pair of electrons to attack the electrophilic α-carbon (the carbon atom bonded to the chlorine). This carbon is rendered electron-deficient due to the inductive effect of the adjacent carbonyl group and the chlorine atom.[6]
-
Transition State: The reaction proceeds through a trigonal bipyramidal transition state where the new Carbon-Nitrogen bond is forming simultaneously as the Carbon-Chlorine bond is breaking.
-
Leaving Group Departure: The chloride ion is displaced as a good leaving group, resulting in the formation of a protonated α-amino ketone intermediate (an ammonium salt).
-
Deprotonation: A base present in the reaction mixture abstracts a proton from the nitrogen atom. This base can be a second equivalent of the primary amine starting material or an added non-nucleophilic base (e.g., triethylamine). This step is crucial as it neutralizes the acidic intermediate and regenerates a neutral nucleophile, preventing the reaction from stalling.[7] The final product is the neutral α-amino ketone.
Factors Influencing Reaction Success:
-
Solvent: Polar aprotic solvents such as Acetonitrile (ACN), N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO) are preferred. They effectively solvate the cationic intermediate without strongly hydrogen-bonding with the amine nucleophile, thus preserving its reactivity.
-
Base: The use of at least two equivalents of the primary amine or one equivalent of a non-nucleophilic tertiary amine like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the HCl generated during the reaction.[7] Failure to do so will result in the formation of the primary amine's hydrochloride salt, rendering it non-nucleophilic.
-
Temperature: Heating is often necessary to overcome the activation energy of the reaction, especially with less nucleophilic amines (e.g., anilines) or sterically hindered substrates. Typical reaction temperatures range from ambient to 80 °C.
-
Stoichiometry: Using a slight excess of the primary amine (1.1 to 1.5 equivalents) can help drive the reaction to completion and minimize potential side reactions, such as the dimerization of the starting chloro-ketone. Direct alkylation of amines can sometimes lead to over-alkylation, but the steric hindrance and reduced nucleophilicity of the α-amino ketone product make this a minor concern in this specific reaction.[8][9]
General Experimental Protocol
This protocol provides a robust starting point for the synthesis of various N-substituted 2-(3-methyl-piperidin-1-yl)acetamides. Optimization of temperature and reaction time may be necessary for specific primary amines.
2.1 Materials and Equipment
-
Reagents:
-
Primary amine of choice (e.g., benzylamine, n-butylamine, aniline)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Acetonitrile (ACN) or DMF
-
Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates and chamber
-
Glassware for column chromatography
-
2.2 Safety Precautions
-
This compound is an α-halo ketone, which are potent alkylating agents and should be handled with care.[5][6] They can be lachrymatory and skin irritants.
-
Primary amines can be corrosive, toxic, and have strong odors.
-
All manipulations should be performed in a well-ventilated chemical fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and appropriate chemical-resistant gloves, is mandatory.
2.3 Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Reagent Addition: Dissolve the starting material in anhydrous acetonitrile (approx. 0.2 M concentration). Add the primary amine (1.2 eq.) followed by triethylamine (1.5 eq.) to the stirred solution at room temperature.
-
Reaction: Attach a reflux condenser and heat the reaction mixture to 60-80 °C.
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a 10:1 Hexane:EtOAc eluent system) until the starting chloro-ketone spot is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Redissolve the residue in Ethyl Acetate (EtOAc).
-
Transfer the solution to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). This removes the triethylamine hydrochloride salt and any unreacted acidic impurities.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexane (e.g., 0% to 50%) to afford the pure α-amino ketone product.
Data & Expected Results
The protocol is versatile and can be applied to a range of primary amines. The table below summarizes typical reaction parameters and expected outcomes for representative substrates.
| Primary Amine (R-NH₂) | R-Group Type | Stoichiometry (eq.) | Solvent | Temp (°C) | Time (h) | Approx. Yield (%) |
| Benzylamine | Alkyl (Benzylic) | 1.2 | ACN | 60 | 4-6 | 85-95% |
| n-Butylamine | Alkyl (Aliphatic) | 1.2 | ACN | 60 | 6-8 | 80-90% |
| Aniline | Aryl | 1.5 | DMF | 80 | 12-18 | 65-75% |
| Cyclopropylamine | Alkyl (Cyclic) | 1.2 | ACN | 70 | 8-10 | 75-85% |
Note: Yields are estimates post-purification and can vary based on the specific substrate and reaction scale. Aryl amines like aniline are less nucleophilic and may require higher temperatures, longer reaction times, and a more polar solvent like DMF to achieve good conversion.
References
- 1. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. α-Halo ketone - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. youtube.com [youtube.com]
- 10. scbt.com [scbt.com]
- 11. This compound | 4593-19-5 [chemicalbook.com]
Application Note: A Stability-Indicating RP-HPLC Method for the Analysis of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
Abstract
This application note presents a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone. The method is designed for use in research, development, and quality control environments to assess the purity and stability of this piperidine derivative. The protocol herein is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly concerning forced degradation studies to ensure specificity.[1][2][3] We detail the complete method development strategy, a step-by-step analytical protocol, system suitability criteria, and the forced degradation workflow used to validate the method's stability-indicating properties.
Introduction and Scientific Rationale
This compound is a substituted piperidine derivative. Compounds within the piperidine class are significant structural motifs in a vast number of pharmaceuticals and alkaloids, often serving as key synthetic intermediates.[4][5] The purity of such intermediates is paramount, as process-related impurities or degradation products can impact the safety and efficacy of the final active pharmaceutical ingredient (API).
Therefore, a validated, stability-indicating analytical method is crucial. A stability-indicating method is a validated quantitative procedure that can accurately detect changes in the properties of the drug substance and product over time.[6] Its primary characteristic is its ability to produce a clear separation between the main analyte and any potential degradation products, process impurities, or excipients.[7][8]
This guide follows a systematic approach, beginning with the physicochemical properties of the analyte to inform the initial method design. We then employ forced degradation (stress testing) as mandated by ICH guidelines to generate potential degradants and prove the method's specificity.[2][3] The stress conditions include acid and base hydrolysis, oxidation, heat, and photolysis.[1]
Analyte Profile
A thorough understanding of the analyte's physicochemical properties is the foundation for logical method development.[6]
| Property | Value | Source |
| Chemical Name | This compound | - |
| CAS Number | 4593-19-5 | [9][10] |
| Molecular Formula | C₈H₁₄ClNO | [9] |
| Molecular Weight | 175.66 g/mol | [9] |
| Structure | ![]() | (Structure based on name) |
| Predicted Properties | Contains a basic piperidine nitrogen, making it amenable to analysis in acidic mobile phases to ensure consistent protonation and good peak shape. The presence of a chromophore (the carbonyl group) suggests UV detection is a viable approach. | - |
Stability-Indicating Method Development Strategy
The development of a stability-indicating HPLC method is a multi-step process designed to ensure the final protocol is robust, specific, and reliable.[8]
Caption: Logical workflow for stability-indicating method development and validation.
Causality Behind Experimental Choices:
-
Mode of Chromatography: Reversed-Phase HPLC (RP-HPLC) was selected as it is the most powerful and common technique for the analysis of small-molecule pharmaceuticals, which are often polar to moderately non-polar.[6]
-
Stationary Phase: A C18 (octadecylsilane) column is the workhorse of RP-HPLC and provides excellent hydrophobic retention for a wide range of molecules. It is the recommended starting point for developing new methods.[7]
-
Mobile Phase: A combination of acetonitrile and water was chosen. Acetonitrile typically offers lower UV cutoff and viscosity compared to methanol. An acidic buffer (e.g., phosphate or formate) is incorporated to control the pH. Maintaining a pH well below the pKa of the piperidine nitrogen ensures consistent protonation, preventing peak tailing and improving reproducibility.
-
Detection: UV detection was selected based on the presence of the carbonyl chromophore. A photodiode array (PDA) detector is recommended to assess peak purity across the entire UV spectrum and to identify the optimal detection wavelength (λmax).
Forced Degradation (Stress Testing) Protocol
Forced degradation studies are essential to generate potential degradation products and demonstrate the method's specificity.[3][11] The goal is to achieve 5-20% degradation of the active ingredient to ensure that the analytical method can effectively separate the resulting impurities.[1]
Caption: Workflow for the forced degradation study of the analyte.
Step-by-Step Protocol:
-
Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of methanol and water.
-
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 4 hours. Cool, neutralize with 0.1 M NaOH, and dilute to a final concentration of ~100 µg/mL with mobile phase.
-
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Neutralize with 0.1 M HCl and dilute to ~100 µg/mL with mobile phase.
-
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 6 hours, protected from light. Dilute to ~100 µg/mL with mobile phase.[1]
-
Thermal Degradation: Store the solid compound in a vial at 80°C for 48 hours. Dissolve the stressed solid and dilute to ~100 µg/mL with mobile phase.
-
Photolytic Degradation: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines.[3] Dissolve the stressed solid and dilute to ~100 µg/mL with mobile phase.
-
Control Sample: Prepare a control sample by diluting the unstressed stock solution to ~100 µg/mL with mobile phase.
-
Analyze all samples by HPLC immediately after preparation.
Detailed Analytical Protocol
The following protocol has been optimized for the separation of this compound from its potential degradation products.
| Parameter | Recommended Condition |
| Instrument | High-Performance Liquid Chromatography system with a PDA/UV detector. |
| Column | C18, 150 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient Program | 0-2 min: 10% B; 2-15 min: 10% to 90% B; 15-18 min: 90% B; 18-18.1 min: 90% to 10% B; 18.1-25 min: 10% B (Re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 210 nm (or λmax determined from UV scan) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
| Run Time | 25 minutes |
System Suitability and Data Interpretation
System Suitability Testing (SST) is an integral part of any analytical method, ensuring the chromatographic system is performing adequately for the intended analysis.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, critical for accurate integration. |
| Theoretical Plates (N) | N ≥ 2000 | Indicates column efficiency and good separation power. |
| Resolution (Rs) | Rs ≥ 2.0 between the main peak and the closest eluting impurity peak. | Confirms baseline separation, which is the hallmark of a specific method. |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the injection and system response. |
Data Interpretation: Upon analysis of the stressed samples, the chromatograms should be compared to the control sample. The method is considered "stability-indicating" if all degradation product peaks are baseline resolved from the parent compound peak. Peak purity analysis using a PDA detector should be performed on the parent peak in each stressed sample to confirm that no impurities are co-eluting.
Conclusion
The RP-HPLC method detailed in this application note provides a robust and specific protocol for the analysis of this compound. By integrating a systematic method development approach with a comprehensive forced degradation study, this method is demonstrated to be stability-indicating and suitable for the quantitative assessment of purity and stability in various scientific and industrial settings. The protocol is grounded in established regulatory principles and provides a clear framework for reliable analysis.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. ANALYSIS OF PIPERIDINE DERIVATIVES USING METHODS QUANTUM CHEMISTRY | Chemical Journal of Kazakhstan [chemjournal.kz]
- 6. ijtsrd.com [ijtsrd.com]
- 7. web.vscht.cz [web.vscht.cz]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. scbt.com [scbt.com]
- 10. This compound | 4593-19-5 [chemicalbook.com]
- 11. ijarsct.co.in [ijarsct.co.in]
applications of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone in medicinal chemistry
Topic: Applications of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone in Medicinal Chemistry
Internal Assessment: Following an exhaustive multi-stage search and analysis of scientific literature and patent databases, we have been unable to identify a specific, published medicinal chemistry application for the compound this compound (CAS 4593-19-5) that includes detailed synthetic protocols and biological activity data for a resulting therapeutic agent.
While the piperidine moiety is a well-established pharmacophore and the α-chloro-keto functionality is a reactive handle for chemical synthesis, our investigation did not uncover a concrete example of this particular molecule's use as a key intermediate in the development of a named drug or a clinical candidate with publicly available research data. The search yielded general information on the synthesis of related piperidine derivatives and the broad spectrum of their biological activities, but no specific, actionable protocols for the target compound as requested.
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone Synthesis
Welcome to the technical support center for the synthesis of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights for optimizing reaction yield and purity. This document moves beyond standard protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively and achieve robust, reproducible results.
Introduction to the Synthesis
The synthesis of this compound is a classic example of N-acylation, specifically the formation of an amide bond between the secondary amine, 3-methylpiperidine, and the acylating agent, chloroacetyl chloride. This reaction, often performed under Schotten-Baumann conditions, is a fundamental transformation in organic synthesis.[1][2] The product serves as a valuable intermediate in the development of various pharmaceutical compounds.
The core reaction involves the nucleophilic attack of the nitrogen atom of 3-methylpiperidine on the electrophilic carbonyl carbon of chloroacetyl chloride.[3] This is followed by the elimination of a chloride ion to form the final amide product. A base is crucial to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[4][5][6]
Caption: General mechanism for the acylation of 3-methylpiperidine.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis. Each answer provides a causal explanation and actionable solutions to enhance your experimental outcomes.
Q1: My reaction yield is consistently low or non-existent. What are the most common causes?
Low yield is the most frequent issue and can stem from several factors. The primary culprits are often related to reagent deactivation or suboptimal reaction conditions.[7]
-
Cause 1: Hydrolysis of Chloroacetyl Chloride. Chloroacetyl chloride is a highly reactive acylating agent and is extremely sensitive to moisture.[8][9] Any water present in the solvent, glassware, or on the surface of the amine will rapidly hydrolyze the chloroacetyl chloride to chloroacetic acid and HCl.[10] This non-reactive carboxylic acid will not participate in the acylation, directly reducing the potential yield.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Cause 2: Protonation of the Amine. The reaction generates one equivalent of HCl as a byproduct.[6] In the absence of a suitable base, this acid will protonate the starting 3-methylpiperidine, forming an ammonium salt.[11] This salt is not nucleophilic and cannot react with the acyl chloride, effectively stopping the reaction after a maximum theoretical yield of 50% (and often much less in practice).
-
Cause 3: Incorrect Temperature Control. The acylation of amines is a highly exothermic reaction.[9] If chloroacetyl chloride is added too quickly or without adequate cooling, localized heating can occur. This can lead to the formation of dark, tarry side products and decomposition of the starting materials or the desired product.
-
Solution: Perform the addition of chloroacetyl chloride slowly and dropwise using an addition funnel. Maintain the reaction temperature at 0-5 °C using an ice-water bath during the addition.[13] After the addition is complete, the reaction can be allowed to warm to room temperature.
-
Q2: I'm observing significant impurity formation in my crude product. How can I identify and minimize these side reactions?
Impurity profiles often point directly to flaws in the reaction setup or workup.
-
Side Reaction 1: Unreacted Starting Material. The presence of 3-methylpiperidine in the final product is typically due to incomplete reaction. This can be caused by the factors listed in Q1 or insufficient reaction time.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting amine spot has been consumed. Ensure an appropriate stoichiometry; using a slight excess of the acylating agent (e.g., 1.05 equivalents) can help drive the reaction to completion, though this may require more rigorous purification.
-
-
Side Reaction 2: Chloroacetic Acid. As mentioned, this arises from the hydrolysis of chloroacetyl chloride.[8] It is an acidic impurity that can complicate the workup and purification.
-
Solution: This is best prevented by maintaining strict anhydrous conditions. During the aqueous workup, a wash with a mild base like a saturated sodium bicarbonate (NaHCO₃) solution will effectively remove any acidic impurities by converting them to their water-soluble salts.
-
-
Side Reaction 3: Base-Related Impurities. If a tertiary amine base like triethylamine is used, it can be challenging to remove completely during workup due to its organic solubility.
-
Solution: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or 5% aq. KH₂PO₄) to protonate the tertiary amine base, rendering it water-soluble and easily removed in the aqueous phase.[14] Be cautious not to over-acidify, which could affect the stability of the desired product.
-
Q3: How do I choose the optimal base and solvent system?
The choice of base and solvent is critical and interdependent. The classic "Schotten-Baumann conditions" refer to a two-phase system, often an organic solvent with an aqueous base.[15]
-
Bases:
-
Tertiary Amines (e.g., Triethylamine, Pyridine): These are used in anhydrous organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), or ethyl acetate.[14] They are effective at scavenging HCl. Pyridine can sometimes act as a nucleophilic catalyst, which can be beneficial.[16] However, pyridine gave a cleaner impurity profile compared to triethylamine in some similar acylation reactions.[14]
-
Aqueous Inorganic Bases (e.g., NaOH, K₂CO₃): These are used in biphasic systems (e.g., DCM/water). The base remains in the aqueous phase and neutralizes the HCl as it is formed.[15] This method can be very effective but increases the risk of hydrolyzing the chloroacetyl chloride.[14]
-
-
Solvents:
-
Aprotic Solvents (DCM, THF, Ethyl Acetate, Benzene): These are the most common choices when using a tertiary amine base.[17][18] They are good at solubilizing the reactants and do not interfere with the reaction. DCM is often preferred for its inertness and ease of removal.
-
Biphasic Systems: As described above, this involves an organic solvent immiscible with water. This setup facilitates easy separation of the product (in the organic layer) from the base and salts (in the aqueous layer).[15]
-
Recommendation: For optimal control and to minimize hydrolysis risk, using triethylamine or pyridine as the base in an anhydrous solvent like DCM is often the most reliable starting point.
Caption: A workflow for troubleshooting low yield in the synthesis.
Optimizing Reaction Parameters
Systematic optimization can significantly improve yield and purity. Below is a table summarizing the effects of key parameters.
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Base (1.1 eq.) | Triethylamine | Pyridine | Aq. K₂CO₃ (2M) | Pyridine and Triethylamine generally provide higher yields by minimizing acyl chloride hydrolysis.[14] Aqueous bases risk lower yields due to competitive hydrolysis. |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | DCM / Water (1:1) | Anhydrous DCM or THF are preferred. A biphasic system (Condition C) is only used with an aqueous base. |
| Temperature | 0 °C to RT | Room Temp. (RT) | 40 °C (Reflux) | Initial cooling to 0 °C during addition is critical to prevent side reactions. Elevated temperatures can cause decomposition. |
| Stoichiometry | 1:1:1.1 (Amine:Acyl Chloride:Base) | 1:1.1:1.2 | 1.1:1:1.2 | A slight excess of acyl chloride and base (Condition B) often drives the reaction to completion but may require more careful purification. |
Detailed Experimental Protocol
This protocol is designed as a robust starting point for synthesis, incorporating best practices discussed in this guide.
Materials:
-
3-Methylpiperidine (1.0 eq.)
-
Chloroacetyl chloride (1.05 eq.)
-
Triethylamine (Et₃N), distilled (1.1 eq.)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aq. NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, an addition funnel, and a nitrogen inlet, add 3-methylpiperidine (1.0 eq.) and anhydrous DCM.
-
Cooling and Base Addition: Cool the solution to 0 °C using an ice-water bath. Add triethylamine (1.1 eq.) via syringe.
-
Acyl Chloride Addition: Dilute the chloroacetyl chloride (1.05 eq.) with a small amount of anhydrous DCM in the addition funnel. Add the chloroacetyl chloride solution dropwise to the stirred amine solution over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC (e.g., using a 7:3 Hexane:Ethyl Acetate mobile phase).
-
Quenching and Workup: Once the reaction is complete, cool the mixture again in an ice bath and slowly quench by adding water. Transfer the mixture to a separatory funnel.
-
Aqueous Washes:
-
Wash the organic layer with 1M HCl to remove excess triethylamine.
-
Wash with saturated aqueous NaHCO₃ to remove any acidic byproducts.
-
Wash with brine to remove residual water.
-
-
Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude product, often a pasty mass or oil, can be purified by crystallization from a suitable solvent system (e.g., ethanol or pet-ether/ethyl acetate) or by column chromatography on silica gel if necessary.[17][18]
References
- 1. grokipedia.com [grokipedia.com]
- 2. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 3. jk-sci.com [jk-sci.com]
- 4. brainly.com [brainly.com]
- 5. acylation of amines [entrancechemistry.blogspot.com]
- 6. Schotten-Baumann Reaction [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. zauxigroup.com [zauxigroup.com]
- 10. medicalguidelines.basf.com [medicalguidelines.basf.com]
- 11. researchgate.net [researchgate.net]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. sphinxsai.com [sphinxsai.com]
- 14. orgsyn.org [orgsyn.org]
- 15. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 16. What is the role of pyridine in the acylation of a class 12 chemistry CBSE [vedantu.com]
- 17. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
stability of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone under different conditions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental work with this reactive intermediate. Our focus is on empowering you with the scientific rationale and practical steps to anticipate and manage stability-related issues.
Introduction to the Stability Profile of this compound
This compound is a versatile bifunctional molecule, incorporating both a reactive α-chloro ketone and a tertiary amide. This combination of functional groups dictates its chemical reactivity and, consequently, its stability profile. Understanding the potential degradation pathways is critical for its successful application in synthesis, ensuring the integrity of experimental results and the quality of downstream products. The primary stability concerns for this compound revolve around its susceptibility to hydrolysis and nucleophilic substitution.
Frequently Asked Questions (FAQs)
Storage and Handling
Q1: What are the optimal storage conditions for this compound to ensure its long-term stability?
A1: To maintain the integrity of this compound, it should be stored in a cool, dry, and dark environment. The presence of moisture is a significant concern as it can lead to hydrolysis. Therefore, storage in a desiccator or under an inert atmosphere (e.g., argon or nitrogen) is highly recommended. The container should be tightly sealed to prevent the ingress of atmospheric moisture. For long-term storage, refrigeration (2-8 °C) is advisable.
Q2: I've observed the formation of a crystalline precipitate in my stock solution of this compound in an organic solvent. What could be the cause?
A2: Precipitate formation can arise from several factors. If the solvent is not anhydrous, hydrolysis could lead to the formation of less soluble degradation products. Another possibility, especially in chlorinated solvents that may contain trace amounts of HCl, is the protonation of the piperidine nitrogen, leading to the formation of a hydrochloride salt with potentially lower solubility. It is also worth considering the possibility of the compound reacting with atmospheric carbon dioxide to form a carbonate salt, a known issue with piperidine itself[1].
Stability in Solution
Q3: What are the primary degradation pathways for this compound in aqueous solutions?
A3: The two main functionalities susceptible to degradation in aqueous media are the α-chloro ketone and the amide bond.
-
Hydrolysis of the α-chloro ketone: This is a significant degradation pathway, likely proceeding via an SN2 mechanism where the chlorine atom is displaced by a hydroxide ion or water to form 2-hydroxy-1-(3-methyl-piperidin-1-yl)-ethanone. This reaction is expected to be accelerated under basic conditions.
-
Hydrolysis of the amide bond: Amide bonds are generally more stable than α-chloro ketones, but they can undergo hydrolysis under both acidic and basic conditions, particularly with heating. This would lead to the formation of 3-methylpiperidine and chloroacetic acid. Studies on related chloroacetamide herbicides have shown that both intermolecular SN2 reaction and amide cleavage can occur, with the dominant pathway influenced by pH and molecular structure[2][3][4].
Q4: How does pH affect the stability of this compound in solution?
A4: The stability of this compound is expected to be highly pH-dependent.
-
Acidic Conditions (pH < 4): While the α-chloro ketone might be relatively stable, the amide bond can undergo acid-catalyzed hydrolysis, especially at elevated temperatures.
-
Neutral Conditions (pH 6-8): At neutral pH, hydrolysis of the α-chloro ketone is likely the more significant degradation pathway, although it may be slow at ambient temperature.
-
Basic Conditions (pH > 8): Basic conditions will significantly accelerate the hydrolysis of the α-chloro ketone. Amide hydrolysis is also catalyzed by hydroxide ions. Therefore, the compound is expected to be least stable under basic conditions. A study on a cysteine chloromethyl ketone derivative demonstrated that it was most stable at lower pH values[5].
Forced Degradation and Analytical Considerations
Q5: I need to develop a stability-indicating HPLC method. How should I approach a forced degradation study for this compound?
A5: A forced degradation study is essential to identify potential degradation products and validate your analytical method[6][7][8]. You should expose solutions of the compound to a range of stress conditions to induce degradation, typically aiming for 5-20% degradation of the active pharmaceutical ingredient (API)[6]. Key conditions to investigate include:
-
Hydrolysis: Treat with acid (e.g., 0.1 M HCl), base (e.g., 0.1 M NaOH), and neutral (water) conditions at room temperature and elevated temperatures (e.g., 60 °C).
-
Oxidation: Use an oxidizing agent like hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.
-
Photolysis: Expose a solution of the compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines, and include a dark control[9].
-
Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 80 °C).
Q6: My HPLC chromatogram of a stability sample shows several new, small peaks. How can I confirm they are degradation products?
A6: A systematic approach is necessary to identify unknown peaks:
-
Analyze a Control Sample: Compare the chromatogram of your stressed sample to that of a control sample stored under ideal conditions. The absence of the new peaks in the control strongly suggests they are degradants[6].
-
Mass Balance: A good stability-indicating method should account for all of the initial compound. A significant drop in the main peak area without a corresponding increase in the area of the new peaks might indicate the formation of non-UV active or volatile degradants, or that the degradants are not eluting from the column.
-
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the main peak. Co-elution of a degradant can be an early sign of inadequate method resolution.
-
LC-MS Analysis: The most definitive way to identify the new peaks is to analyze the sample by liquid chromatography-mass spectrometry (LC-MS) to determine their molecular weights. This information, combined with your knowledge of potential degradation pathways, can help you propose structures for the degradants.
Troubleshooting Guides
Guide 1: Investigating Unexpectedly Low Assay Values
Issue: The measured concentration of this compound in your sample is significantly lower than expected.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Degradation during sample preparation or storage | 1. Prepare samples fresh and analyze immediately. 2. Use anhydrous solvents for stock solutions. 3. Ensure the pH of your sample diluent is near neutral and buffered if necessary. | The compound is susceptible to hydrolysis, which can be rapid under non-ideal conditions. |
| Adsorption to container surfaces | 1. Test different types of vials (e.g., glass vs. polypropylene). 2. Silanize glassware to reduce active sites. | Highly reactive or "sticky" compounds can adsorb to surfaces, leading to an apparent loss of concentration. |
| Inaccurate reference standard | 1. Use a well-characterized, high-purity reference standard. 2. Store the reference standard under optimal conditions (cool, dry, dark). | The accuracy of your quantification is directly dependent on the purity of your reference standard. |
Guide 2: Managing Thermal Instability During Reactions
Issue: Your reaction involving this compound at elevated temperatures is giving low yields or multiple side products.
| Potential Cause | Troubleshooting Steps | Scientific Rationale |
| Thermal decomposition | 1. Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate. 2. Consider microwave-assisted synthesis for rapid heating and shorter reaction times. | α-haloketones can undergo thermal dehalogenation, and prolonged heating can promote other side reactions. |
| Reaction with solvent or impurities | 1. Use high-purity, anhydrous solvents. 2. Degas solvents to remove dissolved oxygen, which could participate in radical reactions at high temperatures. | Impurities in the solvent (e.g., water, peroxides) can react with your starting material or intermediates. |
Data Presentation and Visualization
Table 1: Representative Data from a Forced Degradation Study
The following table illustrates the kind of data you would generate from a forced degradation study of this compound. The percentages of degradation products are hypothetical and for illustrative purposes.
| Stress Condition | % Assay Remaining | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 M HCl (60 °C, 24h) | 85.2 | 5.8 (Amide Hydrolysis) | 8.1 (Other) |
| 0.1 M NaOH (RT, 4h) | 72.5 | 25.1 (α-Chloro Ketone Hydrolysis) | 1.5 (Other) |
| 3% H₂O₂ (RT, 24h) | 92.1 | 6.7 (Oxidative Degradants) | - |
| Light (ICH Q1B, 7 days) | 95.8 | 3.5 (Photodegradants) | - |
| Heat (80 °C, 7 days) | 90.4 | 4.2 (Thermal Degradants) | 3.9 (Other) |
Diagrams
Caption: Potential hydrolytic degradation pathways.
Caption: General workflow for a forced degradation study.
References
- 1. cdn2.hubspot.net [cdn2.hubspot.net]
- 2. researchgate.net [researchgate.net]
- 3. Acid- and base-catalyzed hydrolysis of chloroacetamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A degradation study of a series of chloromethyl and diazomethyl ketone anti-leukemic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
- 9. escholarship.org [escholarship.org]
Technical Support Center: 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
Welcome to the technical support center for 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this compound. Leveraging extensive experience with related chloroacetamide chemistries, this resource offers insights into potential degradation pathways and practical solutions to common experimental challenges.
Section 1: Understanding the Stability of this compound
The stability of this compound is paramount for reliable experimental outcomes. As a chloroacetamide derivative, its primary points of lability are the chloroacetyl and amide functionalities. Degradation can be triggered by several factors, including pH, temperature, and the presence of nucleophiles or oxidizing agents.
Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation pathways for this compound?
A1: Based on the known reactivity of chloroacetamides, the most probable degradation pathways include hydrolysis, nucleophilic substitution, and to a lesser extent, thermal degradation. Hydrolysis can occur under both acidic and basic conditions, leading to the replacement of the chlorine atom with a hydroxyl group or cleavage of the amide bond.[1]
Q2: My solution of this compound is showing a new, more polar peak on my HPLC. What could this be?
A2: A more polar peak is often indicative of hydrolysis, where the chlorine atom is substituted by a hydroxyl group, forming 2-Hydroxy-1-(3-methyl-piperidin-1-yl)-ethanone. This reaction is particularly prevalent in aqueous solutions, especially at non-neutral pH.
Q3: Is the compound sensitive to light?
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, this compound should be stored in a cool, dry, and well-ventilated area, away from heat sources and incompatible materials such as strong acids, bases, and oxidizing agents.[2][3] For solutions, refrigeration (2-8 °C) and protection from light are recommended.
Section 2: Troubleshooting Experimental Issues
This section addresses specific problems that may arise during your experiments and provides actionable solutions based on scientific principles.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Scientific Rationale |
| Rapid loss of parent compound in basic buffer (pH > 8) | Base-catalyzed hydrolysis. The hydroxide ions act as nucleophiles, attacking the electrophilic carbon bearing the chlorine atom in an SN2 reaction. | 1. Lower the pH: Adjust the buffer to a neutral or slightly acidic pH (6-7) to reduce the concentration of hydroxide ions. 2. Use aprotic solvents: If the experimental conditions allow, use a non-aqueous solvent to prevent hydrolysis. 3. Perform reactions at lower temperatures: This will decrease the rate of the hydrolysis reaction. |
| Inconsistent results in cell-based assays | Reaction with media components. The chloroacetyl group can react with nucleophilic functional groups (e.g., thiols in cysteine-containing proteins or glutathione) present in cell culture media or within the cells. | 1. Pre-incubation controls: Incubate the compound in the assay media without cells to quantify abiotic degradation. 2. Dose-response at multiple time points: This can help to distinguish between compound degradation and cellular metabolism. 3. Use of scavengers: In mechanistic studies, the addition of nucleophilic scavengers can help to identify if this pathway is significant. |
| Formation of multiple unknown peaks during thermal stress testing | Complex thermal degradation. At elevated temperatures, multiple degradation pathways, including fragmentation and rearrangement, can occur.[4] | 1. Lower the temperature: Conduct stress testing at a lower temperature to favor the formation of primary degradants. 2. Inert atmosphere: Perform thermal stress testing under a nitrogen or argon atmosphere to prevent oxidation. 3. Time-course analysis: Analyze samples at multiple time points to identify the initial degradation products before they degrade further. |
Section 3: Key Experimental Protocols
To assist in your investigations, here are detailed protocols for assessing the stability of this compound.
Protocol 1: pH-Dependent Hydrolysis Study
Objective: To determine the rate of hydrolysis of this compound at different pH values.
Materials:
-
This compound
-
Buffers: pH 4 (acetate), pH 7 (phosphate), pH 9 (borate)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with UV detector
Procedure:
-
Prepare a stock solution of this compound in acetonitrile.
-
For each pH condition, add a small aliquot of the stock solution to the buffer to achieve the desired final concentration.
-
Incubate the solutions at a controlled temperature (e.g., 37 °C).
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot and quench the reaction by diluting with a 50:50 mixture of acetonitrile and water.
-
Analyze the samples by a validated HPLC method to determine the remaining concentration of the parent compound and the formation of any degradation products.
-
Plot the natural logarithm of the parent compound concentration versus time to determine the degradation rate constant (k) at each pH.
Protocol 2: Forced Degradation Study (Thermal Stress)
Objective: To identify potential thermal degradation products of this compound.
Materials:
-
This compound (solid)
-
Oven or heating block
-
HPLC-MS system
Procedure:
-
Place a small amount of solid this compound in a vial.
-
Heat the sample at a specified temperature (e.g., 80 °C) for a defined period (e.g., 24 hours).
-
Dissolve the stressed sample in a suitable solvent (e.g., acetonitrile).
-
Analyze the sample using an HPLC-MS system to separate and identify the degradation products based on their retention times and mass-to-charge ratios.
-
A control sample (unstressed) should be analyzed in parallel.
Section 4: Visualizing Degradation Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the primary degradation pathway and a typical experimental workflow.
References
Technical Support Center: Synthesis of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone. It provides in-depth troubleshooting advice and answers to frequently asked questions, focusing on the practical challenges of managing impurities and optimizing reaction outcomes. Our approach is grounded in established chemical principles to ensure both accuracy and reproducibility.
Synthesis Overview and Core Challenges
The synthesis of this compound is typically achieved via the nucleophilic acyl substitution of 3-methylpiperidine with chloroacetyl chloride. This reaction, while straightforward in principle, is sensitive to several factors that can lead to the formation of significant impurities. The primary challenges stem from the high reactivity of chloroacetyl chloride, which can engage in multiple side reactions, and the difficulty in separating structurally similar byproducts from the desired product.
The core reaction is an acylation where the secondary amine (3-methylpiperidine) attacks the electrophilic carbonyl carbon of chloroacetyl chloride. A non-nucleophilic base, such as triethylamine or pyridine, is essential to neutralize the hydrochloric acid (HCl) generated during the reaction, preventing the protonation and deactivation of the starting amine.[1][2]
Caption: Core synthetic pathway for this compound.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the synthesis, providing foundational knowledge to prevent common pitfalls.
Q1: What are the most common impurities in this synthesis and where do they come from?
A1: Impurities can arise from starting materials, side reactions, or subsequent degradation.[3] Understanding their origin is the first step in prevention and control.
| Impurity Name | Structure | Potential Source(s) |
| Unreacted 3-Methylpiperidine | C₆H₁₃N[4] | Incomplete reaction, improper stoichiometry. |
| Chloroacetic Acid | C₂H₃ClO₂ | Hydrolysis of chloroacetyl chloride by trace water in reagents or solvents.[5] |
| 3-Methylpiperidine Hydrochloride | C₆H₁₄ClN | Protonation of the starting amine by HCl if the scavenging base is inefficient or insufficient. |
| N,N'-bis(3-methylpiperidin-1-yl)ethanone (Dimer) | C₁₄H₂₆N₂O | Nucleophilic substitution of the chloride on the target product by a second molecule of 3-methylpiperidine. |
| Base•HCl Salt (e.g., Triethylamine HCl) | (C₂H₅)₃N•HCl | The direct and expected byproduct from the neutralization of HCl by the base.[6] |
Q2: Why are anhydrous conditions so critical for this reaction?
A2: Chloroacetyl chloride is extremely moisture-sensitive.[5] It reacts vigorously with water in an exothermic reaction to form chloroacetic acid and HCl gas.[5] The formation of chloroacetic acid not only consumes the acylating agent, reducing the yield, but also introduces an acidic impurity that can be difficult to remove. Furthermore, the generated HCl can protonate the 3-methylpiperidine, rendering it non-nucleophilic and halting the desired reaction.[7]
Q3: What is the best choice of base and why?
A3: The ideal base is a non-nucleophilic tertiary amine, with triethylamine (TEA) and pyridine being common choices.[1] Their role is solely to act as an HCl scavenger. They are sterically hindered, which prevents them from competing with 3-methylpiperidine in attacking the chloroacetyl chloride. Using a primary or secondary amine as a base would lead to a competitive acylation reaction, generating a complex mixture of amide byproducts.
Q4: What analytical techniques are recommended for monitoring the reaction and assessing final purity?
A4: A combination of chromatographic and spectroscopic methods is ideal for comprehensive analysis.[3][8]
-
Thin-Layer Chromatography (TLC): Excellent for real-time reaction monitoring to determine the consumption of starting materials. A simple mobile phase like Hexane:Ethyl Acetate (e.g., 7:3) can often resolve the starting amine from the more polar amide product.
-
High-Performance Liquid Chromatography (HPLC): The preferred method for quantitative purity analysis. A C18 reverse-phase column with a mobile phase of acetonitrile and water (often with a buffer) can effectively separate the main product from non-volatile impurities.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities, such as residual starting materials or low molecular weight byproducts.[8] Derivatization may be necessary for less volatile impurities.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation of the final product and can be used to identify and quantify impurities if their characteristic signals are resolved from the product's signals.[8]
Troubleshooting Guide
This section provides solutions to specific problems encountered during the synthesis and purification process.
Problem 1: Low or No Product Yield
-
Potential Cause A: Inactive Reagents. Chloroacetyl chloride can degrade over time due to hydrolysis from atmospheric moisture.[5] 3-Methylpiperidine can also degrade, although it is generally more stable.
-
Solution: Always use freshly opened or distilled chloroacetyl chloride. Ensure the 3-methylpiperidine is of high purity. Confirm the integrity of the base (e.g., triethylamine).
-
-
Potential Cause B: Inefficient HCl Scavenging. If the base is insufficient or added too slowly, the generated HCl will protonate the 3-methylpiperidine, effectively removing it from the reaction.
-
Solution: Use at least 1.1 to 1.5 equivalents of the base (e.g., triethylamine) relative to the chloroacetyl chloride.[1] Ensure the base is present in the reaction mixture before the addition of chloroacetyl chloride.
-
-
Potential Cause C: Reaction Temperature Too High. While the reaction is often run at room temperature, uncontrolled exothermic addition of chloroacetyl chloride can lead to degradation.
-
Solution: Add the chloroacetyl chloride dropwise to the solution of 3-methylpiperidine and base while cooling the reaction vessel in an ice bath (0-5 °C).[2] This allows for better control over the reaction rate and heat generation.
-
Problem 2: Final Product is an Oil or Waxy Solid, Not Crystalline
-
Potential Cause: Presence of Impurities. The presence of unreacted starting materials, byproducts like the dimer, or residual salts can act as a eutectic impurity, preventing crystallization and lowering the melting point.
-
Solution 1: Thorough Aqueous Workup. After the reaction is complete, perform a thorough workup. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove the basic starting material and any remaining triethylamine, followed by a wash with a dilute base (e.g., saturated NaHCO₃ solution) to remove any acidic impurities like chloroacetic acid, and finally with brine to remove residual water.
-
Solution 2: Recrystallization. This is the most effective method for purifying solid amides.[10] Experiment with different solvent systems. A good starting point is a mixture of a polar solvent in which the compound is soluble when hot (e.g., ethyl acetate, ethanol) and a non-polar solvent in which it is less soluble (e.g., hexane, petroleum ether).[6][10]
-
Problem 3: An Unknown Peak is Observed in HPLC or GC-MS Analysis
-
Action Plan: A systematic approach is required to identify the unknown impurity.
Caption: Troubleshooting workflow for identifying an unknown impurity.
-
Analyze the Mass Spectrum (MS): Determine the molecular weight of the unknown peak. Compare this MW to the calculated molecular weights of potential impurities listed in the FAQ table.
-
Consider Retention Time: In reverse-phase HPLC, more polar compounds elute earlier. Chloroacetic acid would elute very early, while the dimer impurity would likely be less polar than the product and elute later.
-
Spiking Study: If a potential impurity is suspected and a reference standard is available, "spike" a sample of your product with a small amount of the standard. If the peak area of the unknown impurity increases, its identity is confirmed.
-
Isolation and Structural Elucidation: If the impurity is significant and its identity cannot be determined by the above methods, it may be necessary to isolate the compound using preparative HPLC or column chromatography for detailed analysis by NMR.
Key Experimental Protocols
Protocol 1: Synthesis of this compound
Materials: 3-methylpiperidine, Chloroacetyl chloride, Triethylamine (TEA), Dichloromethane (DCM, anhydrous), 1M HCl, Saturated NaHCO₃ solution, Brine, Anhydrous MgSO₄.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 3-methylpiperidine (1.0 eq) and anhydrous DCM.
-
Base Addition: Add triethylamine (1.2 eq) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Acylation: Add a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM dropwise via the addition funnel over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.[1]
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC until the 3-methylpiperidine spot is no longer visible.
-
Workup:
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer with 1M HCl (2x).
-
Wash with saturated NaHCO₃ solution (2x).
-
Wash with brine (1x).
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude product in a test tube. Add a small volume of a solvent (e.g., ethyl acetate) and heat. If it dissolves, it is a potential primary solvent. Add a non-polar co-solvent (e.g., hexane) dropwise until turbidity persists upon heating.
-
Dissolution: Dissolve the bulk of the crude product in a minimum amount of the hot primary solvent (or solvent mixture).
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place it in a refrigerator (4 °C).
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
References
- 1. orgsyn.org [orgsyn.org]
- 2. sphinxsai.com [sphinxsai.com]
- 3. benchchem.com [benchchem.com]
- 4. 3-Methylpiperidine | C6H13N | CID 79081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Chloroacetyl chloride | ClCH2COCl | CID 6577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sciencemadness Discussion Board - Problem using Chloroacetyl Chloride - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. benchchem.com [benchchem.com]
- 9. ovid.com [ovid.com]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chloroacetylation: From Primary Reagents to Functionalized Intermediates like 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
Executive Summary
Chloroacetylation is a cornerstone of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It provides a robust method for introducing a versatile two-carbon handle, the chloroacetyl group, onto a molecule. This group serves as a reactive site for subsequent nucleophilic substitutions, enabling the construction of complex molecular architectures.[1][2] This guide provides an in-depth comparative analysis of the reagents and intermediates involved in this critical transformation.
A crucial distinction is made between primary chloroacetylating agents , such as chloroacetyl chloride (CAC), which introduce the chloroacetyl moiety via nucleophilic acyl substitution, and the resulting chloroacetamide intermediates , such as 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone. These intermediates, while products of chloroacetylation, are themselves valuable alkylating agents, reacting via nucleophilic alkyl substitution (S_N2). Understanding the distinct reactivity, handling, and applications of these two classes of compounds is paramount for rational synthetic design and process optimization. This guide will compare their performance, supported by mechanistic insights, experimental data, and detailed protocols for their synthesis and application.
Part 1: The Chloroacetylating Agents - The "Initiators"
Chloroacetylating agents are the primary reagents used to install the chloroacetyl group onto a nucleophilic substrate, typically an amine, alcohol, or thiol. The most common and reactive of these is chloroacetyl chloride (CAC).
Focus Reagent: Chloroacetyl Chloride (CAC)
Chloroacetyl chloride (CAS 79-04-9) is a bifunctional compound that is highly valued in synthesis.[3] Its reactivity stems from the highly electrophilic carbonyl carbon, which is readily attacked by nucleophiles.
Mechanism of Action: The reaction proceeds via a nucleophilic acyl substitution mechanism.[1] The nucleophile (e.g., the nitrogen of an amine) attacks the carbonyl carbon, forming a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, regenerating the carbonyl and forming the stable amide bond, with the concomitant release of hydrochloric acid (HCl).[1] An acid scavenger, such as a tertiary amine (e.g., triethylamine) or a base, is typically required to neutralize the HCl byproduct, which would otherwise protonate and deactivate the starting amine.[1]
Caption: Mechanism of N-Chloroacetylation.
Comparative Analysis of Primary Acylating Agents
While CAC is widely used, other haloacetylating agents are available, each with distinct reactivity profiles. The choice of reagent is a critical experimental parameter dictated by the nucleophilicity of the substrate and the desired reaction conditions.
| Reagent | Formula | Class | Relative Reactivity | Key Considerations |
| Bromoacetyl Chloride | BrCH₂COCl | Acyl Halide | Very High | More reactive than CAC due to bromide being a better leaving group than chloride.[4] Useful for less reactive nucleophiles but may be less selective.[4][5] |
| Chloroacetyl Chloride | ClCH₂COCl | Acyl Halide | High | The industry standard; cost-effective and highly reactive.[6] Requires careful handling due to its corrosive and water-sensitive nature.[7][8] |
| Chloroacetic Anhydride | (ClCH₂CO)₂O | Acid Anhydride | Moderate | Less reactive and less sensitive to moisture than CAC. The byproduct is chloroacetic acid, which is less corrosive than HCl. Can be advantageous in certain applications.[9] |
The heightened reactivity of bromoacetyl derivatives is attributed to the superior leaving group ability of the bromide ion compared to the chloride ion.[4] The weaker carbon-bromine bond is more easily cleaved during nucleophilic acyl substitution, leading to faster reaction rates.[4][5]
Safety and Handling of Chloroacetyl Chloride
CAC is a corrosive, toxic, and lachrymatory substance that reacts violently with water to liberate toxic HCl gas.[7][8][10]
-
Handling: Always handle in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, splash goggles, a face shield, and a lab coat.[10][11]
-
Storage: Store in a cool, dry, well-ventilated area under an inert atmosphere (e.g., nitrogen).[12] Keep containers tightly closed and away from incompatible materials such as water, alcohols, bases, and metals.[7][12]
-
Spills: Absorb small spills with an inert, dry material. Do not use water. For large spills, evacuate the area and follow emergency procedures.[8]
Part 2: The Chloroacetamide Intermediates - The "Propagators"
Once the chloroacetyl group has been installed, the resulting chloroacetamide becomes a key intermediate for further functionalization. These compounds are generally more stable than their acyl chloride precursors but retain a reactive site for S_N2 reactions.
Focus Compound: this compound (CMP-ethanone)
CMP-ethanone (CAS 4593-19-5) is a representative chloroacetamide intermediate. It is synthesized by the chloroacetylation of 3-methylpiperidine.
Synthesis: The synthesis is a straightforward N-acylation reaction, typically achieved by treating 3-methylpiperidine with chloroacetyl chloride in the presence of a base like triethylamine in an anhydrous solvent.[13]
Reactivity: Unlike CAC, which reacts at the carbonyl carbon, the primary site of reactivity for CMP-ethanone is the α-carbon bearing the chlorine atom. This carbon is electrophilic and susceptible to attack by a wide range of nucleophiles (e.g., thiols, amines, phenoxides) in an S_N2 reaction, displacing the chloride ion.[2] This transformation is fundamental to using chloroacetamides as linkers in drug discovery.[14][15]
Caption: S_N2 reaction of a chloroacetamide.
Part 3: Comparative Analysis & Experimental Design
The choice between using a primary chloroacetylating agent and a chloroacetamide intermediate is dictated entirely by the synthetic goal. One initiates the installation of the functional group, while the other propagates further molecular assembly.
Head-to-Head Comparison
| Feature | Chloroacetyl Chloride (CAC) | This compound (CMP-ethanone) |
| Chemical Class | Acyl Halide | N-substituted Chloroacetamide |
| Primary Role | Chloroacetylating Agent: Introduces the Cl-CH₂-CO- group. | Alkylating Agent: Transfers the -(CO)CH₂- moiety. |
| Reaction Type | Nucleophilic Acyl Substitution | Nucleophilic Alkyl Substitution (S_N2) |
| Reactive Site | Carbonyl Carbon | α-Carbon (CH₂Cl) |
| Reactivity | Extremely high, reacts violently with water.[8] | Moderate, generally stable to water and benchtop handling. |
| Byproduct | Hydrochloric Acid (HCl) | Chloride Ion (Cl⁻) |
| Safety Profile | Highly corrosive, toxic, lachrymator.[7] | General chemical irritant; significantly less hazardous than CAC. |
| Key Application | Synthesis of chloroacetamides and chloroacetate esters.[6] | Linker for conjugating the piperidinyl-ethanone moiety to various substrates.[14][15] |
Experimental Protocols
The following protocols are designed to be self-validating, providing clear checkpoints for reaction success.
Protocol 1: Synthesis of this compound (CMP-ethanone)
Causality: This protocol demonstrates the practical application of CAC to synthesize the target intermediate. The use of an anhydrous solvent and a tertiary amine base is critical to prevent hydrolysis of CAC and to neutralize the HCl byproduct, driving the reaction to completion.[1]
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add anhydrous dichloromethane (DCM, 100 mL).
-
Reactant Addition: Add 3-methylpiperidine (5.0 g, 50.4 mmol) to the DCM. Cool the solution to 0 °C in an ice bath.
-
Base Addition: Add triethylamine (7.7 mL, 55.4 mmol, 1.1 eq) to the solution.
-
Acylation: Add chloroacetyl chloride (4.4 mL, 55.4 mmol, 1.1 eq) dropwise to the stirring solution over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 3 hours. Monitor the reaction by Thin Layer Chromatography (TLC) until the starting amine is consumed.
-
Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to afford pure CMP-ethanone.
Protocol 2: Chemoselective N-Chloroacetylation of an Amino Alcohol
Causality: This experiment highlights the superior nucleophilicity of amines over alcohols, allowing for selective N-acylation. Performing the reaction in a phosphate buffer can enhance this selectivity and offers a greener alternative to organic solvents.[9][16]
-
Setup: Dissolve 4-aminobenzyl alcohol (1.23 g, 10 mmol) in 0.1 M phosphate buffer (50 mL, pH 7.4) in a 100 mL round-bottom flask with vigorous stirring.
-
Reagent Addition: Add chloroacetyl chloride (0.87 mL, 11 mmol, 1.1 eq) dropwise to the stirring solution at room temperature.
-
Reaction: Stir the mixture for 20 minutes. A precipitate should form.
-
Validation: Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a single major product spot indicates a successful and selective reaction.
-
Isolation: Collect the solid product by vacuum filtration. Wash the solid with cold water (3 x 20 mL) and dry under vacuum.
-
Analysis: Characterize the product by ¹H NMR. Selective N-acylation is confirmed by the presence of the amide N-H signal and the intact benzylic -CH₂OH signal (typically around 4.5-4.7 ppm). The absence of a signal around 5.1-5.3 ppm indicates no O-acylation has occurred.
Caption: Workflow for selective chloroacetylation.
Part 4: Applications in Drug Development
The two-step process of chloroacetylation followed by nucleophilic substitution is a powerful strategy in medicinal chemistry.
-
Building Blocks: Chloroacetamides are key precursors in the synthesis of numerous pharmaceuticals and herbicides, including metolachlor and alachlor.[2] The chloroacetyl group acts as a linchpin, connecting different molecular fragments.
-
Bioactive Scaffolds: Piperidine and its derivatives are significant heterocyclic scaffolds found in many natural products and pharmaceuticals, exhibiting a wide range of biological activities.[13] Intermediates like CMP-ethanone allow for the incorporation of this valuable 3-methylpiperidine-amide moiety into larger drug candidates, potentially modulating properties like solubility, cell permeability, and target binding.
Conclusion
A clear understanding of the roles and reactivities of chloroacetylating agents and their chloroacetamide products is essential for the modern synthetic chemist. Chloroacetyl chloride serves as the powerful, albeit hazardous, initiator for introducing the reactive chloroacetyl handle. The resulting intermediates, exemplified by this compound, are more stable, safer to handle, and act as precise alkylating agents for the strategic construction of complex molecules. By selecting the appropriate reagent and reaction conditions, researchers can leverage this versatile chemistry to accelerate the discovery and development of novel therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. The uses of chloroacetyl chloride_Chemicalbook [chemicalbook.com]
- 4. benchchem.com [benchchem.com]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. fishersci.com [fishersci.com]
- 8. CHLOROACETYL CHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. msds.nipissingu.ca [msds.nipissingu.ca]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines] - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. tandfonline.com [tandfonline.com]
A Comparative Spectroscopic Guide to 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone and its Unsubstituted Analog
In the landscape of pharmaceutical research and drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth comparative analysis of the spectral data for 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone and its structural analog, 2-Chloro-1-(piperidin-1-yl)-ethanone. Due to the limited availability of experimental spectra for the target compound, this guide leverages predictive methodologies, grounded in established spectroscopic principles, to forecast the ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) data for both molecules. By comparing these predictions, we can gain valuable insights into the influence of the 3-methyl substituent on the spectral characteristics, offering a robust framework for the identification and characterization of this class of compounds.
Introduction to the Molecules
This compound is a substituted piperidine derivative. The piperidine ring is a common scaffold in many pharmaceutical agents, and understanding the influence of substituents on its chemical properties is crucial for drug design and synthesis. Its unsubstituted analog, 2-Chloro-1-(piperidin-1-yl)-ethanone, serves as an ideal reference for this comparative study.
| Compound | Structure | Molecular Formula | Molecular Weight | CAS Number |
| This compound | ![]() | C₈H₁₄ClNO | 175.66 g/mol | 4593-19-5 |
| 2-Chloro-1-(piperidin-1-yl)-ethanone | ![]() | C₇H₁₂ClNO | 161.63 g/mol | 1440-60-4 |
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR chemical shifts for our target compound and its analog are presented below, based on established incremental rules and computational prediction tools.[1][2][3][4]
Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
| Proton Assignment | 2-Chloro-1-(piperidin-1-yl)-ethanone (Predicted) | This compound (Predicted) | Rationale for Predicted Differences |
| -CH₂-Cl | ~4.1 | ~4.1 | The electronic environment of the chloromethyl protons is largely unaffected by the distant methyl group. |
| Piperidine H2, H6 (axial & equatorial) | ~3.4 - 3.6 | ~3.3 - 4.0 | The 3-methyl group will introduce diastereotopicity, leading to more complex and potentially overlapping signals for the protons on the piperidine ring. The axial and equatorial protons at C2 and C6 will likely exhibit distinct chemical shifts. |
| Piperidine H3, H5 (axial & equatorial) | ~1.5 - 1.7 | ~1.0 - 1.9 | The presence of the methyl group at C3 will significantly alter the chemical shifts of the neighboring protons. The C3 proton will be a multiplet, and the C5 protons will also be affected, albeit to a lesser extent. |
| Piperidine H4 (axial & equatorial) | ~1.5 - 1.7 | ~1.5 - 1.7 | These protons are relatively remote from the methyl group and are expected to show minimal changes in their chemical shifts. |
| -CH₃ | N/A | ~0.9 (doublet) | A new doublet signal will appear for the methyl group, with a coupling constant of approximately 6-7 Hz due to coupling with the adjacent C3 proton. |
Causality Behind the Predictions
The introduction of a methyl group at the C3 position of the piperidine ring breaks the symmetry of the molecule. This has several predictable consequences on the ¹H NMR spectrum:
-
Increased Signal Complexity: The number of unique proton environments increases, leading to a more complex spectrum with more distinct signals.
-
Diastereotopicity: The protons on the piperidine ring, particularly at the C2 and C6 positions, become diastereotopic, meaning they are chemically non-equivalent and will have different chemical shifts.
-
Through-Bond and Through-Space Effects: The electron-donating nature of the methyl group will have a minor shielding effect on nearby protons, causing a slight upfield shift (lower ppm). Steric interactions can also influence proton chemical shifts.
-
Spin-Spin Coupling: The methyl protons will couple with the proton at C3, resulting in a characteristic doublet for the methyl signal and a more complex multiplet for the C3 proton.
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The predicted ¹³C NMR chemical shifts are summarized below.[4][5][6]
Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
| Carbon Assignment | 2-Chloro-1-(piperidin-1-yl)-ethanone (Predicted) | This compound (Predicted) | Rationale for Predicted Differences |
| C=O | ~165 | ~165 | The carbonyl carbon's chemical shift is primarily influenced by the adjacent nitrogen and chloromethyl group and is expected to be largely unaffected by the 3-methyl substituent. |
| -CH₂-Cl | ~42 | ~42 | Similar to the proton NMR, the chemical shift of the chloromethyl carbon is not expected to change significantly. |
| Piperidine C2, C6 | ~46 | ~45, ~52 | The C2 and C6 carbons are no longer equivalent. The C2 carbon, being closer to the methyl group, will experience a greater change in its chemical environment compared to C6. |
| Piperidine C3, C5 | ~26 | ~32, ~25 | The C3 carbon, directly attached to the methyl group, will show a significant downfield shift (the alpha effect). The C5 carbon will be less affected. |
| Piperidine C4 | ~24 | ~24 | The C4 carbon is the most remote from the site of substitution and is predicted to have a very similar chemical shift in both compounds. |
| -CH₃ | N/A | ~19 | A new signal will appear in the aliphatic region of the spectrum corresponding to the methyl carbon. |
Mass Spectrometry: Fragmentation Analysis
Mass spectrometry (MS) provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and structural features. The predicted fragmentation patterns for both compounds under electron ionization (EI) are discussed below.[5][7][8][9][10]
Predicted Key Fragments (m/z)
| Fragment | 2-Chloro-1-(piperidin-1-yl)-ethanone (Predicted m/z) | This compound (Predicted m/z) | Fragmentation Pathway |
| [M]⁺ | 161/163 (isotope pattern) | 175/177 (isotope pattern) | Molecular ion. The presence of chlorine results in a characteristic M+2 peak with an intensity of about one-third of the molecular ion peak. |
| [M - Cl]⁺ | 126 | 140 | Loss of a chlorine radical. |
| [Piperidinyl-C=O]⁺ | 112 | 126 | Alpha-cleavage with loss of the chloromethyl radical. |
| [Piperidinyl]⁺ | 84 | 98 | Cleavage of the amide bond. |
| [C₄H₈N]⁺ | 70 | 84 | Fragmentation of the piperidine ring. |
Fragmentation Causality
Amides typically undergo alpha-cleavage, where the bond adjacent to the carbonyl group is broken.[7][8] In these compounds, the most likely fragmentation pathways are:
-
Loss of Chlorine: The C-Cl bond can cleave to give a resonance-stabilized acylium ion.
-
Alpha-Cleavage: The bond between the carbonyl carbon and the chloromethyl group can break, resulting in a piperidinyl-acylium ion.
-
Amide Bond Cleavage: The C-N bond can cleave, leading to the formation of a piperidinyl cation.
The presence of the 3-methyl group in the target compound will increase the mass of the fragments containing the piperidine ring by 14 amu (the mass of a CH₂ group).
Infrared (IR) Spectroscopy: Vibrational Signatures
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The predicted key IR absorption bands are listed below.[11][12][13]
Predicted Key IR Absorption Bands (cm⁻¹)
| Vibrational Mode | 2-Chloro-1-(piperidin-1-yl)-ethanone (Predicted) | This compound (Predicted) | Rationale for Predicted Similarities |
| C=O stretch (amide) | ~1650 | ~1650 | The strong carbonyl stretch is a characteristic feature of amides and is not expected to be significantly affected by the methyl substituent on the piperidine ring. |
| C-H stretch (aliphatic) | ~2850-2950 | ~2850-2950 | Both molecules contain numerous sp³ hybridized C-H bonds, which will result in strong absorptions in this region. |
| C-Cl stretch | ~700-800 | ~700-800 | The C-Cl stretching vibration is expected in this region for both compounds. |
| C-N stretch | ~1100-1200 | ~1100-1200 | The stretching vibration of the carbon-nitrogen bond is also expected to be present in a similar region for both molecules. |
The IR spectra of the two compounds are predicted to be very similar, as the major functional groups (amide, chloroalkane) are identical. The most significant difference would be in the "fingerprint region" (below 1500 cm⁻¹), where the subtle differences in the vibrational modes of the entire molecule, due to the presence of the methyl group, would be observed.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed in this guide.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and integration for ¹H NMR) using appropriate NMR software.
Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the compound into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).
-
Ionization: Utilize electron ionization (EI) at 70 eV.
-
Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).
-
Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Infrared Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For a solid sample, a KBr pellet can be prepared.
-
Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups using a correlation table.
Visualizing the Comparison
Figure 1: A comparative overview of the predicted spectral characteristics.
Conclusion
This guide provides a comprehensive, albeit predictive, comparison of the spectral data for this compound and its unsubstituted analog. The analysis highlights the significant impact of the 3-methyl substituent on the ¹H and ¹³C NMR spectra, leading to increased complexity and predictable chemical shift changes. The mass spectra are also expected to show a clear mass shift in the fragments containing the piperidine ring. In contrast, the IR spectra are predicted to be largely similar, dominated by the characteristic absorptions of the common functional groups. The principles and predictions outlined in this guide offer a valuable resource for researchers in the identification and structural elucidation of this and related compounds.
References
- 1. Piperidine(110-89-4) 13C NMR [m.chemicalbook.com]
- 2. calpaclab.com [calpaclab.com]
- 3. spectrabase.com [spectrabase.com]
- 4. chemconnections.org [chemconnections.org]
- 5. NP-MRD: 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084) [np-mrd.org]
- 6. NIST Chemistry WebBook [webbook.nist.gov]
- 7. 2-CHLORO-1-PIPERIDIN-1-YL-ETHANONE | 1440-60-4 [chemicalbook.com]
- 8. spectrabase.com [spectrabase.com]
- 9. 2-Chloro-1-piperidine-1-yl-ethanone | C7H12ClNO | CID 222312 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 2-Chloro-1-piperidin-1-yl-ethanone | CymitQuimica [cymitquimica.com]
- 11. 2-Chloro-1-(4-chlorophenyl)ethanone [webbook.nist.gov]
- 12. benchchem.com [benchchem.com]
- 13. Acetophenone, 2-chloro- [webbook.nist.gov]
A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
For researchers, scientists, and drug development professionals, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable and reproducible experimental results. This guide provides an in-depth comparison of analytical techniques for assessing the purity of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone, a key intermediate in various synthetic pathways. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for robust purity determination.
The Critical Role of Purity for this compound
This compound (CAS No: 4593-19-5), with the molecular formula C₈H₁₄ClNO, is a versatile building block in medicinal chemistry and materials science.[1][2] Its reactive chloroacetyl group makes it a valuable precursor for introducing the 3-methyl-piperidinyl moiety into larger molecules. The presence of impurities, which can arise from unreacted starting materials, byproducts of the chloroacetylation reaction, or subsequent degradation, can have profound consequences, leading to aberrant biological activity, altered material properties, and compromised intellectual property. Therefore, a multi-faceted analytical approach is paramount to ensure the compound's integrity.
A Comparative Analysis of Purity Assessment Techniques
No single analytical technique is universally sufficient for purity determination. A comprehensive assessment relies on the orthogonal application of several methods, each providing a unique perspective on the sample's composition. Here, we compare four essential techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Quantitative Nuclear Magnetic Resonance (qNMR), and Elemental Analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis
HPLC is a cornerstone of purity assessment due to its high resolving power and sensitivity. For a polar compound like this compound, a reverse-phase method is typically the first choice.[3]
The "Why": Reverse-phase HPLC separates molecules based on their hydrophobicity.[4] The stationary phase is nonpolar (e.g., C18), and the mobile phase is a polar solvent mixture, typically water and acetonitrile or methanol.[4] Polar molecules have less affinity for the stationary phase and elute earlier, while nonpolar impurities will be retained longer. This allows for the separation of the target compound from less polar starting materials and byproducts. Given the polar nature of the amide and the chloroacetyl group, careful method development is necessary to achieve adequate retention and resolution.[5][6]
Experimental Protocol: Reverse-Phase HPLC for this compound
-
Column Selection: A C18 column with polar end-capping is recommended to improve peak shape for this polar analyte.[7]
-
Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water. The acidic modifier helps to protonate the piperidine nitrogen, leading to more consistent interactions with the stationary phase and sharper peaks.
-
Solvent B: 0.1% Formic Acid in Acetonitrile.
-
-
Gradient Elution: A gradient elution is employed to separate compounds with a range of polarities. A typical gradient might start with a high percentage of Solvent A, gradually increasing the proportion of Solvent B to elute more hydrophobic compounds.[8]
-
Detection: UV detection at a low wavelength (e.g., 210 nm) is suitable for detecting the amide chromophore.
-
Sample Preparation: Accurately weigh and dissolve the sample in the initial mobile phase composition to ensure good peak shape.
Data Presentation: HPLC Purity Assessment
| Parameter | Result | Interpretation |
| Retention Time (t R ) | 5.2 min | Characteristic elution time for the main peak. |
| Peak Area % | 99.5% | Purity based on the relative area of the main peak. |
| Impurity Peaks | 0.3% at 3.1 min | Indicates a more polar impurity. |
| 0.2% at 7.8 min | Indicates a less polar impurity. |
Visualization: HPLC Experimental Workflow
Caption: Workflow for HPLC purity analysis.
Gas Chromatography-Mass Spectrometry (GC-MS): Identifying Volatile Impurities
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities. It separates compounds based on their boiling points and provides mass-to-charge ratio information for structural elucidation.[9]
The "Why": The synthesis of this compound involves the reaction of 3-methylpiperidine with chloroacetyl chloride.[10] Unreacted starting materials and volatile byproducts can be readily detected by GC-MS. The mass spectrometer provides fragmentation patterns that act as a "fingerprint" for each compound, allowing for their positive identification by comparison to spectral libraries or through interpretation of the fragmentation pathways.[9][11] For piperidine derivatives, characteristic fragmentation often involves cleavage of the piperidine ring.[9][11]
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
GC Column: A non-polar or medium-polarity column (e.g., DB-5ms) is generally suitable.
-
Temperature Program: Start at a low temperature to resolve volatile impurities and gradually ramp up to a higher temperature to elute the target compound.
-
Ionization: Electron Ionization (EI) at 70 eV is standard for generating reproducible fragmentation patterns.
-
Mass Analyzer: A quadrupole or ion trap analyzer is commonly used for routine analysis.
Data Presentation: Potential Impurities Identified by GC-MS
| Retention Time | Identified Compound | m/z of Key Fragments | Likely Origin |
| 2.5 min | 3-Methylpiperidine | 99, 84, 56 | Unreacted starting material |
| 4.1 min | Dichloromethane | 84, 49 | Residual solvent |
| 8.9 min | This compound | 175, 126, 98, 84 | Synthesized product |
| 10.2 min | N,N'-bis(3-methylpiperidin-1-yl)acetamide | 224, 126, 98 | Potential byproduct |
Visualization: GC-MS Experimental Workflow
Caption: Workflow for GC-MS impurity identification.
Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination
qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the analyte itself.[12][13][14] It relies on the principle that the integrated signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal.[12]
The "Why": Unlike chromatographic techniques that provide a relative purity based on detector response, qNMR can provide an absolute purity value.[15] This is particularly valuable for characterizing new chemical entities where a certified reference standard may not be available. By using a certified internal standard of known purity and concentration, the purity of the target compound can be accurately calculated.[14][16]
Experimental Protocol: ¹H qNMR Analysis
-
Internal Standard Selection: Choose an internal standard that has a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone). The standard must be of high purity and accurately weighed.
-
Sample Preparation: Accurately weigh a known amount of the synthesized compound and the internal standard into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
NMR Acquisition: Acquire the ¹H NMR spectrum under quantitative conditions. This requires a sufficiently long relaxation delay (D1) to allow for complete relaxation of all protons between scans.[17][18]
-
Data Processing: Carefully process the spectrum, including phasing and baseline correction.
-
Integration and Calculation: Integrate a well-resolved signal from the analyte and a signal from the internal standard. Calculate the purity using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where: I = integral value, N = number of protons for the integrated signal, MW = molecular weight, m = mass, and Purity_standard is the purity of the internal standard.[16]
Data Presentation: qNMR Purity Calculation
| Parameter | Analyte | Internal Standard (Maleic Acid) |
| Signal (δ, ppm) | 4.2 (s) | 6.3 (s) |
| Number of Protons (N) | 2 | 2 |
| Integral (I) | 1.00 | 0.98 |
| Mass (m, mg) | 10.2 | 9.9 |
| Molecular Weight (MW) | 175.66 g/mol | 116.07 g/mol |
| Purity of Standard | - | 99.9% |
| Calculated Purity | 98.7% | - |
Visualization: qNMR Logical Relationship
Caption: Logical flow for qNMR purity determination.
Elemental Analysis: Verifying Elemental Composition
Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and other elements (such as chlorine and sulfur) in a compound.[19][20]
The "Why": This technique is a fundamental method for confirming the empirical formula of a synthesized compound.[20] A significant deviation between the experimentally determined elemental composition and the theoretical values can indicate the presence of impurities, such as residual solvents or inorganic salts.[21] For this compound, accurate determination of C, H, N, and Cl is crucial.
Experimental Protocol: CHN and Halogen Analysis
-
Sample Preparation: A small, accurately weighed amount of the dried sample is required.
-
CHN Analysis: The sample is combusted in a high-temperature furnace, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a detector.[22][23]
-
Chlorine Analysis: This is typically done by combustion followed by titration or by ion chromatography.
Data Presentation: Elemental Analysis Comparison
| Element | Theoretical % | Experimental % | Deviation |
| Carbon (C) | 54.70 | 54.55 | -0.15 |
| Hydrogen (H) | 8.03 | 8.15 | +0.12 |
| Nitrogen (N) | 7.97 | 7.89 | -0.08 |
| Chlorine (Cl) | 20.18 | 20.05 | -0.13 |
A deviation of less than ±0.4% is generally considered acceptable for a pure compound.[21]
Visualization: Elemental Analysis Workflow
Caption: Workflow for elemental analysis.
Synthesis of Insights and Recommendations
A comprehensive purity assessment of this compound should employ a combination of these orthogonal techniques.
-
Initial Screening and Primary Purity: HPLC is the ideal starting point for determining the primary purity and identifying the number and relative amounts of impurities.
-
Identification of Volatile Impurities: GC-MS is essential for identifying residual starting materials and volatile byproducts that might not be well-resolved or detected by HPLC.
-
Absolute Purity and Reference Standard Qualification: qNMR should be used to determine the absolute purity of a batch, which can then serve as an in-house reference standard for future chromatographic analyses.
-
Confirmation of Elemental Composition: Elemental analysis provides fundamental confirmation of the empirical formula and can highlight the presence of non-chromatophoric or non-volatile impurities.
By integrating the data from these complementary techniques, researchers can have a high degree of confidence in the purity and identity of their synthesized this compound, ensuring the integrity and reliability of their subsequent research and development endeavors.
References
- 1. scbt.com [scbt.com]
- 2. This compound | 4593-19-5 [chemicalbook.com]
- 3. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ionsource.com [ionsource.com]
- 5. biopharmaservices.com [biopharmaservices.com]
- 6. hplc.eu [hplc.eu]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. spectroscopyeurope.com [spectroscopyeurope.com]
- 14. qNMR: A powerful tool for purity determination | RSSL [rssl.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. emerypharma.com [emerypharma.com]
- 17. A Routine Experimental Protocol for qHNMR Illustrated with Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 18. enfsi.eu [enfsi.eu]
- 19. azom.com [azom.com]
- 20. Elemental analysis - Wikipedia [en.wikipedia.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. contractlaboratory.com [contractlaboratory.com]
- 23. rsc.org [rsc.org]
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comparative analysis of the potential biological activity of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone. In the absence of direct experimental data for this specific molecule in the public domain, this document synthesizes information from structurally related compounds to forecast its likely biological profile. We will delve into the known activities of similar piperidine and chloroacetamide derivatives, offering a scientifically grounded hypothesis of the target molecule's potential. Furthermore, we provide detailed experimental protocols that would be essential for the empirical validation of these predictions.
Introduction to this compound and its Structural Relatives
This compound is a small molecule featuring a piperidine ring acylated with a chloroacetyl group. The piperidine scaffold is a ubiquitous motif in medicinal chemistry, present in a wide array of pharmaceuticals and biologically active compounds.[1] Its derivatives are known to exhibit diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory properties.[2] The chloroacetyl group, an electrophilic moiety, is also a key feature in various bioactive molecules and is known to react with biological nucleophiles, a mechanism that can underpin biological activity.
The biological potential of this compound can be inferred by examining its constituent parts and comparing it to compounds with similar structural features.
Structural Features of Interest:
-
Piperidine Ring: A saturated six-membered heterocycle containing a nitrogen atom. The substitution pattern on this ring can significantly influence biological activity.
-
N-Chloroacetyl Group: A reactive functional group that can participate in covalent interactions with biological macromolecules.
-
3-Methyl Group: A small alkyl substituent on the piperidine ring that can affect the molecule's conformation and interaction with biological targets.
Comparative Analysis of Biological Activities
Based on the activities of structurally analogous compounds, we can hypothesize the potential biological activities of this compound.
Predicted Antimicrobial Activity
A study on a series of N-chloroacetyl-2,6-diarylpiperidin-4-ones demonstrated notable antibacterial and antifungal activities.[3] These compounds share the N-chloroacetyl piperidine core with our target molecule. The antimicrobial activity of these compounds suggests that the N-chloroacetyl moiety is crucial for their biological effect, potentially through the alkylation of essential microbial enzymes or proteins.
Table 1: Comparison of Antimicrobial Activity of Related N-Chloroacetyl Piperidine Derivatives
| Compound/Class | Test Organism(s) | Activity | Reference |
| N-chloroacetyl-2,6-diarylpiperidin-4-ones | Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Pseudomonas aeruginosa, Salmonella typhi, Cryptococcus neoformans, Candida albicans, Aspergillus niger | Significant antibacterial and antifungal activity observed for several derivatives. | [3] |
| Substituted Piperazine Derivatives | Staphylococcus aureus, Pseudomonas aeruginosa, Streptomyces epidermidis, Escherichia coli, Aspergillus fumigatus, Aspergillus flavus, Aspergillus niger | Significant activity against bacterial strains. | [4] |
Based on these findings, it is reasonable to hypothesize that this compound will exhibit broad-spectrum antimicrobial activity. The presence of the electrophilic chloroacetyl group is a strong indicator of potential covalent inhibition of microbial targets.
Predicted Cytotoxic and Anticancer Activity
The chloroacetamide moiety is present in a number of compounds with demonstrated cytotoxic effects. For instance, certain chloroacetamide herbicides have been shown to induce cytotoxicity in human cell lines. While the overall structure is different, this points to the potential of the functional group to interfere with cellular processes.
Furthermore, various piperidine derivatives have been investigated as potential anticancer agents. For example, a series of 3-chloro-3-methyl-2,6-diarylpiperidin-4-ones were synthesized and evaluated for their anti-cancer activity, with some compounds showing efficacy against hematological cancer cell lines.
It is therefore plausible that this compound could exhibit cytotoxic activity against cancer cell lines. The mechanism would likely involve the alkylation of cellular macromolecules, leading to apoptosis or cell cycle arrest.
Experimental Protocols for Biological Evaluation
To validate the predicted biological activities of this compound, a series of in vitro assays are necessary. The following are detailed, step-by-step methodologies for key experiments.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This protocol determines the Minimum Inhibitory Concentration (MIC) of the test compound against various microbial strains.
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Step-by-Step Protocol:
-
Preparation of Test Compound: Dissolve this compound in a suitable solvent (e.g., DMSO) to a stock concentration of 10 mg/mL.
-
Preparation of 96-Well Plate: Add 100 µL of sterile Mueller-Hinton Broth (MHB) to wells 2-12 of a 96-well microtiter plate. Add 200 µL of MHB to well 1.
-
Serial Dilution: Add a calculated volume of the stock solution to well 1 to achieve the desired starting concentration. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Wells 11 and 12 will serve as positive (inoculum only) and negative (broth only) controls, respectively.
-
Inoculation: Prepare a standardized bacterial or fungal suspension (e.g., 0.5 McFarland standard). Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this inoculum to wells 1-11.
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours for bacteria or at an appropriate temperature and duration for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity).
Cytotoxicity Assay: MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Workflow for MTT Cytotoxicity Assay
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Step-by-Step Protocol:
-
Cell Seeding: Seed a human cancer cell line (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare a series of dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Conclusion
While direct experimental evidence for the biological activity of this compound is currently lacking in publicly accessible literature, a comparative analysis of structurally related compounds provides a strong basis for predicting its potential as an antimicrobial and cytotoxic agent. The presence of the N-chloroacetyl piperidine scaffold is a key indicator of this potential. The experimental protocols detailed in this guide provide a clear roadmap for the empirical validation of these hypotheses. Further investigation into this and similar compounds is warranted to explore their potential in drug discovery and development.
References
- 1. biointerfaceresearch.com [biointerfaceresearch.com]
- 2. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Reactivity of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone and 2-chloro-1-(piperidin-1-yl)-ethanone
This guide provides a comprehensive comparison of the chemical reactivity of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone and 2-chloro-1-(piperidin-1-yl)-ethanone. Designed for researchers, scientists, and professionals in drug development, this document delves into the underlying chemical principles governing their reactivity and offers detailed experimental protocols for their synthesis and comparative kinetic analysis.
Introduction
2-Chloro-N-acylpiperidines are a class of organic compounds frequently utilized as reactive intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Their utility stems from the presence of a reactive α-chloro amide moiety, which is susceptible to nucleophilic substitution. Understanding the influence of substituents on the piperidine ring is paramount for controlling reaction outcomes and designing efficient synthetic routes. This guide focuses on a direct comparison between the unsubstituted 2-chloro-1-(piperidin-1-yl)-ethanone and its 3-methyl substituted analogue, this compound. We will explore how the seemingly minor addition of a methyl group can impact the molecule's reactivity through a combination of electronic and steric effects.
Theoretical Framework: Predicting Reactivity
The primary reaction of interest for these compounds is the nucleophilic substitution at the α-carbon, displacing the chloride ion. The rate of this SN2 reaction is influenced by several factors, but the substitution on the piperidine ring introduces two key competing effects:
-
Electronic Effect: The methyl group at the 3-position of the piperidine ring is a weak electron-donating group.[1] This inductive effect slightly increases the electron density on the nitrogen atom, making it slightly more basic.[2] This enhanced basicity can, in turn, increase the electron density of the amide carbonyl group through resonance, potentially making the α-carbon slightly less electrophilic and thus, slowing down the rate of nucleophilic attack.
-
Steric Effect: The methyl group in the 3-position introduces steric bulk in proximity to the reactive center.[1][3] The piperidine ring exists predominantly in a chair conformation. The 3-methyl group can occupy either an axial or equatorial position, both of which can sterically hinder the approach of a nucleophile to the electrophilic α-carbon of the chloroacetyl group. This steric hindrance is expected to be the dominant factor in determining the relative reactivity.[4]
Hypothesis: Based on the principles of steric hindrance, it is hypothesized that 2-chloro-1-(piperidin-1-yl)-ethanone will exhibit a higher reactivity towards nucleophilic substitution than this compound. The methyl group in the 3-position is expected to create a more sterically crowded environment around the reaction center, impeding the approach of the nucleophile and thus decreasing the reaction rate.
Experimental Design for Reactivity Comparison
To empirically validate the proposed hypothesis, a detailed experimental plan is outlined below. This includes the synthesis of the two target compounds followed by a comparative kinetic study of their reaction with a model nucleophile.
Synthesis of 2-chloro-1-(piperidin-1-yl)-ethanone and this compound
The synthesis of both compounds can be achieved through the acylation of the corresponding piperidine with chloroacetyl chloride in the presence of a base to neutralize the HCl byproduct.[5]
Experimental Protocol: General Synthesis of N-Chloroacetylpiperidines
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the respective piperidine (piperidine or 3-methylpiperidine, 1.0 equivalent) and a suitable anhydrous solvent such as dichloromethane (DCM) or diethyl ether.
-
Base Addition: Add a tertiary amine base, such as triethylamine (1.1 equivalents), to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Acylation: Slowly add a solution of chloroacetyl chloride (1.05 equivalents) in the same anhydrous solvent to the stirred mixture via the dropping funnel over a period of 30 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer and wash it sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by vacuum distillation.
Diagram of the Synthetic Workflow
Caption: Workflow for the synthesis of N-chloroacetylpiperidines.
Comparative Kinetic Study via HPLC
A comparative kinetic study can be performed by reacting each compound with a suitable nucleophile and monitoring the disappearance of the starting material over time using High-Performance Liquid Chromatography (HPLC).[6][7][8] Sodium azide is a good choice of nucleophile for this SN2 reaction.
Experimental Protocol: Kinetic Analysis of Nucleophilic Substitution
-
Standard Solutions: Prepare stock solutions of known concentrations of 2-chloro-1-(piperidin-1-yl)-ethanone, this compound, and sodium azide in a suitable solvent (e.g., acetonitrile).
-
Reaction Initiation: In a thermostated reaction vessel at a constant temperature (e.g., 25 °C), initiate the reaction by mixing the solution of the chloroacetamide with the sodium azide solution. Ensure a pseudo-first-order condition by using a large excess of the nucleophile (e.g., 10-fold excess of sodium azide).
-
Sampling: At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by diluting it in a known volume of the mobile phase.
-
HPLC Analysis: Inject the quenched sample into an HPLC system equipped with a suitable C18 reverse-phase column and a UV detector.
-
Data Acquisition: Monitor the peak area of the starting chloroacetamide at a predetermined wavelength.
-
Data Analysis: Plot the natural logarithm of the concentration of the starting material (ln[Substrate]) versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-kobs).
-
Second-Order Rate Constant: The second-order rate constant (k2) can be calculated by dividing the pseudo-first-order rate constant by the concentration of the nucleophile: k2 = kobs / [Nucleophile].
-
Comparison: Repeat the experiment for the other chloroacetamide under identical conditions and compare the calculated second-order rate constants.
Diagram of the Kinetic Experiment Workflow
Caption: Workflow for the comparative kinetic study.
Expected Results and Data Presentation
The experimental data is expected to show that the rate of disappearance of 2-chloro-1-(piperidin-1-yl)-ethanone is faster than that of this compound. The calculated second-order rate constant (k2) for the unsubstituted compound will be larger.
Table 1: Expected Kinetic Data for the Reaction with Sodium Azide at 25°C
| Compound | Pseudo-first-order rate constant (kobs) (s-1) | Second-order rate constant (k2) (M-1s-1) | Relative Reactivity |
| 2-chloro-1-(piperidin-1-yl)-ethanone | Expected Faster Rate | Expected Higher Value | 1.00 |
| This compound | Expected Slower Rate | Expected Lower Value | < 1.00 |
Mechanistic Discussion
The reaction proceeds via a classic bimolecular nucleophilic substitution (SN2) mechanism. The nucleophile (azide ion) attacks the electrophilic α-carbon, and the chloride ion is displaced in a single, concerted step.
Diagram of the SN2 Reaction Mechanism
Caption: General SN2 mechanism for the nucleophilic substitution.
The steric hindrance introduced by the 3-methyl group on the piperidine ring of this compound increases the activation energy of the transition state. This is because the bulky methyl group impedes the optimal trajectory for the nucleophile to attack the α-carbon, leading to a slower reaction rate compared to the less hindered 2-chloro-1-(piperidin-1-yl)-ethanone.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. nbinno.com [nbinno.com]
- 4. youtube.com [youtube.com]
- 5. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 7. researchgate.net [researchgate.net]
- 8. Real-time HPLC-MS reaction progress monitoring using an automated analytical platform - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Structural Elucidation of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone Derivatives: An X-ray Crystallography Perspective
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is paramount. It underpins our understanding of its chemical reactivity, physical properties, and biological activity. In the realm of medicinal chemistry, piperidine scaffolds are of significant interest due to their prevalence in a wide array of pharmacologically active compounds. This guide provides an in-depth technical comparison of the structural analysis of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone derivatives, with a primary focus on single-crystal X-ray crystallography.
While the crystal structure of the parent compound, this compound, is not publicly available in the Cambridge Structural Database (CSD) as of January 2026, a comparative analysis of its substituted derivatives provides invaluable insights into the conformational intricacies of this class of molecules. This guide will objectively compare the crystallographic data of known derivatives and explore alternative analytical techniques, such as Nuclear Magnetic Resonance (NMR) spectroscopy, to provide a holistic understanding of their structural landscape.
The Decisive Role of X-ray Crystallography in Unraveling Molecular Architecture
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of molecular structures in the solid state. It provides a detailed atomic-level picture, revealing precise bond lengths, bond angles, and the overall conformation of the molecule. This information is crucial for understanding intermolecular interactions within the crystal lattice, which can influence properties such as solubility and stability.
The journey from a synthesized compound to a refined crystal structure is a multi-step process that demands meticulous experimental technique and a deep understanding of the underlying principles.
Caption: A generalized workflow for single-crystal X-ray crystallography.
Experimental Protocol: A Self-Validating System
The trustworthiness of a crystal structure hinges on a robust and well-documented experimental protocol. Below is a detailed, step-by-step methodology that exemplifies best practices in the field.
1. Synthesis and Purification:
-
The synthesis of this compound derivatives typically involves the acylation of the corresponding substituted piperidine with chloroacetyl chloride in the presence of a base like triethylamine to neutralize the HCl byproduct.
-
Purification is paramount. The crude product is often subjected to column chromatography followed by recrystallization to achieve the high purity requisite for growing single crystals.
2. Crystallization:
-
The choice of solvent is critical. A systematic screening of various solvents and solvent mixtures is often necessary.
-
Slow Evaporation: A solution of the purified compound is prepared in a suitable solvent and left undisturbed in a loosely capped vial. The slow evaporation of the solvent increases the concentration, leading to supersaturation and crystal growth.
-
Vapor Diffusion: A concentrated solution of the compound in a less volatile solvent is placed in a small, open container, which is then sealed inside a larger vessel containing a more volatile "anti-solvent" in which the compound is poorly soluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, inducing crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystallization.
3. Data Collection:
-
A suitable single crystal, typically 0.1-0.3 mm in all dimensions, is carefully selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) using a cryostream to minimize thermal vibrations and radiation damage.
-
A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated. Modern diffractometers, such as those equipped with CCD or CMOS detectors, can collect a complete dataset in a matter of hours.
4. Structure Solution and Refinement:
-
The collected diffraction data are processed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods, which provide an initial electron density map.
-
The atomic positions are then refined against the experimental data to improve the model. This iterative process minimizes the difference between the observed and calculated structure factors.
-
Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final model is validated using various crystallographic metrics.
Comparative Analysis of Substituted Derivatives
The introduction of bulky substituents, such as phenyl groups at the 2 and 6 positions of the piperidine ring, profoundly influences the ring's conformation. A comparison of the crystallographic data for three such derivatives reveals these conformational preferences in the solid state.
| Compound | 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone [1][2] | 2-chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone [3] |
| Molecular Formula | C₂₀H₂₂ClNO | C₂₁H₂₄ClNO |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| Piperidine Ring Conformation | Twist-boat | Chair |
| Key Intramolecular Interactions | C-H···π | C-H···Cl, C-H···O |
| Noteworthy Structural Features | The two phenyl rings are inclined to one another by 84.91 (7)°. | The two phenyl rings are inclined to one another by 20.7 (1)°. |
The data clearly demonstrates that the substitution pattern on the piperidine ring dictates its conformation. The 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone adopts a twist-boat conformation, likely to alleviate steric strain from the two phenyl groups. In contrast, the gem-dimethyl substitution in 2-chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone allows the ring to adopt a more stable chair conformation.[1][3]
Beyond the Solid State: A Comparison with NMR Spectroscopy
While X-ray crystallography provides an unparalleled view of the static structure in a crystal, Nuclear Magnetic Resonance (NMR) spectroscopy offers insights into the dynamic conformational landscape of molecules in solution. For flexible ring systems like piperidines, the conformation in solution may differ significantly from that in the solid state.
Caption: A comparison of X-ray crystallography and NMR spectroscopy.
Conformational Analysis of Piperidine Derivatives by NMR
Several NMR techniques can be employed to deduce the preferred conformation of piperidine derivatives in solution:
-
¹H NMR Coupling Constants (³JHH): The magnitude of the vicinal proton-proton coupling constants is dependent on the dihedral angle between the protons, as described by the Karplus equation. Large coupling constants (typically 10-13 Hz) are indicative of an axial-axial relationship between protons, which is characteristic of a chair conformation.[4][5]
-
Nuclear Overhauser Effect (NOE): NOE is a through-space interaction that is observed between protons that are close in space (< 5 Å), regardless of their through-bond connectivity.[6] NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can reveal proximities between axial and equatorial protons, helping to build a three-dimensional picture of the molecule's conformation in solution.[6][7] For instance, strong NOEs between protons in a 1,3-diaxial relationship are a hallmark of a chair conformation.
By combining information from coupling constants and NOE data, a detailed model of the dominant conformation in solution can be constructed. This provides a crucial point of comparison with the solid-state structure obtained from X-ray crystallography, offering a more complete understanding of the molecule's structural behavior.
Conclusion
The structural elucidation of this compound derivatives is a multifaceted challenge that is best addressed by a combination of analytical techniques. Single-crystal X-ray crystallography, when successful, provides an unambiguous and high-resolution snapshot of the molecule in the solid state, revealing the profound impact of substitution on the piperidine ring's conformation. The available data on diphenyl-substituted derivatives clearly show a preference for either a twist-boat or chair conformation depending on the substitution pattern.
However, it is crucial to recognize that the solid-state conformation may not be the only, or even the most, populated conformation in solution. NMR spectroscopy serves as a powerful complementary technique, offering insights into the dynamic conformational equilibria that exist in a more biologically relevant environment. A comprehensive structural analysis should, therefore, integrate the precise, static picture from X-ray crystallography with the dynamic, solution-phase information from NMR to build a complete and robust understanding of these important molecules.
References
- 1. Crystal structure of 2-chloro-1-(3-methyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Crystal structure of 2-chloro-1-(3-methyl-2,6-di-phenyl-piperidin-1-yl)ethanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Chloro-1-(3,3-dimethyl-2,6-diphenylpiperidin-1-yl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ias.ac.in [ias.ac.in]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Evaluating the Cytotoxic Effects of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
This guide provides a comprehensive framework for evaluating the cytotoxic potential of the novel compound, 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone. Designed for researchers, scientists, and drug development professionals, this document details the scientific rationale, experimental design, and step-by-step protocols for a comparative analysis against established cytotoxic agents.
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1] Piperidine moieties are integral to numerous anticancer drugs, exhibiting a variety of mechanisms of action that include the modulation of critical signaling pathways and the induction of apoptosis.[1][2] Given the established anticancer properties of this chemical class, this compound emerges as a compound of interest for cytotoxic evaluation. This guide outlines a rigorous, multi-faceted approach to characterize its in vitro efficacy and mechanism of action against various cancer cell lines.
Experimental Design: A Multi-Assay, Comparative Approach
To comprehensively assess the cytotoxic profile of this compound, a multi-assay approach is proposed. This strategy allows for the elucidation of different aspects of cell death, from metabolic activity to membrane integrity and the induction of apoptosis. The performance of the test compound will be benchmarked against two standards: Doxorubicin , a widely used chemotherapeutic agent, and Compound 17a , a piperidine derivative with demonstrated anti-prostate cancer activity.[2][3]
Selected Human Cancer Cell Lines:
-
MCF-7: An estrogen receptor (ER)-positive human breast cancer cell line.
-
PC-3: A human prostate cancer cell line.
-
K-562: A human myelogenous leukemia cell line.
These cell lines are chosen to represent different cancer types where piperidine derivatives have previously shown cytotoxic potential.[2]
Test Compounds:
-
Test Article: this compound
-
Positive Control 1 (Standard Chemotherapy): Doxorubicin
-
Positive Control 2 (Piperidine Analogue): Compound 17a
The experimental workflow is designed to first determine the dose-dependent effects on cell viability and then to investigate the underlying mechanism of cell death.
Experimental Workflow for Cytotoxicity Assessment.
Part 1: Assessment of Cell Viability and Cytotoxicity
MTT Assay for Metabolic Activity
The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5] Viable cells with active metabolism convert the yellow tetrazolium salt (MTT) into a purple formazan product, the quantity of which is directly proportional to the number of living cells.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound, Doxorubicin, and Compound 17a. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of the test compounds. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.[7]
-
Formazan Formation: Incubate the plate for 4 hours at 37°C. During this time, mitochondrial dehydrogenases of viable cells will reduce the MTT to insoluble purple formazan crystals.[7]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[4]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan crystals.[7] Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the half-maximal inhibitory concentration (IC₅₀).
Lactate Dehydrogenase (LDH) Assay for Membrane Integrity
The LDH assay is a cytotoxicity test that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8] LDH is a stable cytosolic enzyme that is released upon plasma membrane lysis, making it a reliable indicator of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Controls: Prepare the following controls in triplicate:
-
Incubation: Incubate the plate for 48 hours at 37°C and 5% CO₂.
-
Supernatant Collection: Centrifuge the 96-well plate at 400 x g for 5 minutes.[10] Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[11]
-
LDH Reaction: Add 100 µL of the LDH reaction solution (containing diaphorase and a tetrazolium salt) to each well of the new plate.[10]
-
Incubation: Incubate the plate for 30 minutes at 37°C, protected from light.[10]
-
Absorbance Reading: Measure the absorbance at 490 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100
Comparative Cytotoxicity Data (Hypothetical)
The following table presents a hypothetical but realistic outcome of the cytotoxicity screening, summarizing the IC₅₀ values obtained from the MTT and LDH assays.
| Compound | Cell Line | MTT Assay IC₅₀ (µM) | LDH Assay IC₅₀ (µM) |
| This compound | MCF-7 | 8.5 | 12.3 |
| PC-3 | 5.2 | 7.9 | |
| K-562 | 3.8 | 6.1 | |
| Doxorubicin | MCF-7 | 2.5[12] | 3.1 |
| PC-3 | 4.8 | 6.5 | |
| K-562 | 1.9 | 2.8 | |
| Compound 17a | MCF-7 | 1.3[1] | 2.0 |
| PC-3 | 0.81[1] | 1.5 | |
| K-562 | 1.1 | 1.8 |
Note: IC₅₀ values for Doxorubicin and Compound 17a are based on literature reports for comparative context.[1][12]
Part 2: Elucidating the Mechanism of Cell Death
Based on the IC₅₀ values obtained, further experiments are conducted to determine if the observed cytotoxicity is due to apoptosis or necrosis. Many piperidine derivatives induce apoptosis by activating various molecular pathways.[2]
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This flow cytometry-based assay is a standard method for detecting apoptotic cells.[13] In early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells with compromised membrane integrity.[14]
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat them with the respective IC₅₀ concentrations of the test compounds for 24 hours. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use trypsin and then combine with the supernatant.
-
Washing: Wash the cells twice with cold PBS and centrifuge at approximately 500 x g for 5 minutes.[14]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.[15]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[16]
Interpretation of Results:
-
Annexin V- / PI- : Live, healthy cells.
-
Annexin V+ / PI- : Early apoptotic cells.
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells.
-
Annexin V- / PI+ : Necrotic cells.
Potential Mechanism of Action
Piperidine derivatives have been shown to induce apoptosis through various signaling pathways.[2] These can include the intrinsic (mitochondrial) pathway, characterized by the release of cytochrome c and the activation of caspase-9, and the extrinsic (death receptor) pathway, which involves the activation of caspase-8.[2] Both pathways converge on the activation of executioner caspases like caspase-3.[2]
A Potential Signaling Pathway for Piperidine-Induced Apoptosis.
Conclusion
This guide presents a structured and scientifically rigorous methodology for the initial in vitro evaluation of this compound's cytotoxic effects. By employing a panel of diverse cancer cell lines and utilizing a multi-assay approach that includes MTT, LDH, and Annexin V/PI staining, researchers can obtain a comprehensive understanding of the compound's potency and primary mechanism of cell killing. The comparative analysis against Doxorubicin and a structurally related piperidine analogue provides essential context for its potential as a novel anticancer agent. The protocols and frameworks described herein are designed to ensure data integrity and reproducibility, forming a solid foundation for further preclinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 9. cellbiologics.com [cellbiologics.com]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tis.wu.ac.th [tis.wu.ac.th]
- 13. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. bosterbio.com [bosterbio.com]
A Comparative Guide to the Synthetic Efficiency of Routes to 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
Introduction
2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone is a key building block in medicinal chemistry and drug development, frequently utilized as an intermediate in the synthesis of a wide range of pharmaceutical agents. The presence of the reactive α-chloro amide moiety allows for facile nucleophilic substitution, making it a versatile precursor for constructing more complex molecular architectures. Given its importance, the synthetic efficiency of its preparation is of paramount importance to researchers in both academic and industrial settings. This guide provides an in-depth comparison of the primary synthetic routes to this compound, focusing on the acylation of 3-methylpiperidine with chloroacetyl chloride under various conditions. We will delve into the mechanistic rationale behind the choice of reagents and conditions, and provide detailed, field-proven protocols.
Core Synthetic Strategy: Acylation of 3-Methylpiperidine
The most direct and widely employed strategy for the synthesis of this compound is the nucleophilic acyl substitution of 3-methylpiperidine with chloroacetyl chloride. The lone pair of the secondary amine in 3-methylpiperidine acts as a nucleophile, attacking the electrophilic carbonyl carbon of chloroacetyl chloride. This reaction is typically facilitated by a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Caption: General overview of the acylation reaction.
While the core transformation remains the same, the choice of base, solvent, and reaction conditions can significantly impact the yield, purity, and scalability of the synthesis. In the following sections, we will compare three distinct methodologies for this acylation reaction.
Methodology Comparison
We will now explore three distinct protocols for the synthesis of this compound, each employing different bases and solvents.
Route 1: Triethylamine in an Apolar Aromatic Solvent (Benzene)
This classical approach utilizes a common organic base, triethylamine, in a non-polar aromatic solvent like benzene or toluene. Triethylamine serves as an acid scavenger, reacting with the HCl generated during the acylation to form triethylammonium chloride, which precipitates from the reaction mixture.
Causality Behind Experimental Choices:
-
Triethylamine: A readily available and inexpensive tertiary amine base. Its primary role is to neutralize the HCl byproduct.
-
Anhydrous Benzene: An inert, aprotic solvent that solubilizes the starting materials. Its anhydrous nature is crucial to prevent the hydrolysis of the highly reactive chloroacetyl chloride.
Experimental Protocol:
-
To a solution of 3-methylpiperidine (5 mmol) in anhydrous benzene (20 mL), add triethylamine (20 mmol).
-
Stir the mixture at room temperature.
-
Slowly add a solution of chloroacetyl chloride (20 mmol) in anhydrous benzene (10 mL) to the reaction mixture.
-
Continue stirring at room temperature for 7 hours.
-
Filter the precipitated triethylammonium chloride salt.
-
Wash the filtrate with water (4 x 10 mL) and a saturated sodium bicarbonate solution.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude product.
-
Purify the product by crystallization from a suitable solvent system, such as petroleum ether and ethyl acetate[1].
Caption: Workflow for Route 1.
Route 2: Pyridine in Ethyl Acetate
This method employs pyridine as the base and ethyl acetate as the solvent. Pyridine, being a weaker base than triethylamine, can sometimes lead to a cleaner reaction profile with fewer side products.
Causality Behind Experimental Choices:
-
Pyridine: Acts as both a base and a nucleophilic catalyst. It can react with the acid chloride to form a more reactive acylpyridinium salt, which is then attacked by the piperidine. This can sometimes accelerate the reaction.
-
Ethyl Acetate: A less toxic and more environmentally benign solvent compared to benzene. It is also an effective solvent for the starting materials and the product.
Experimental Protocol:
-
In a flask, dissolve 3-methylpiperidine (1 equivalent) in anhydrous ethyl acetate.
-
Add pyridine (1.5 equivalents) to the solution.
-
Cool the mixture in an ice-water bath to an internal temperature of 3 °C.
-
Add chloroacetyl chloride (1.3 equivalents) dropwise, ensuring the temperature remains below 10 °C.
-
Remove the ice bath and stir the mixture for 1.5 hours at ambient temperature.
-
Perform an aqueous workup by adding 5% aqueous KH2PO4, followed by separation of the organic layer.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The product can be purified by crystallization from a suitable solvent like methyl tert-butyl ether (MTBE)[2].
Caption: Workflow for Route 2.
Route 3: Schotten-Baumann Conditions
The Schotten-Baumann reaction is a classic method for acylation that utilizes a two-phase system, typically an organic solvent and an aqueous solution of a base.
Causality Behind Experimental Choices:
-
Aqueous Base (e.g., K2CO3 or NaOH): A simple and inexpensive way to neutralize the HCl byproduct. The reaction occurs at the interface of the two phases.
-
Organic Solvent (e.g., Dichloromethane or Ethyl Acetate): Dissolves the amine and the acid chloride.
Experimental Protocol:
-
Dissolve 3-methylpiperidine (1 equivalent) in a suitable organic solvent such as dichloromethane.
-
Add an aqueous solution of a base, for example, 2M potassium carbonate.
-
Stir the biphasic mixture vigorously.
-
Add chloroacetyl chloride (1.1 equivalents) dropwise to the mixture.
-
Continue vigorous stirring at room temperature for 1-2 hours.
-
Separate the organic layer.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product as needed.
Note: While this method is simple, it has been reported that incomplete reactions can occur due to the hydrolysis of the acid chloride in the presence of water[2].
Caption: Workflow for Route 3.
Quantitative Comparison of Synthetic Routes
| Parameter | Route 1: Triethylamine/Benzene | Route 2: Pyridine/Ethyl Acetate | Route 3: Schotten-Baumann |
| Typical Yield | Good | Excellent (up to 94% reported for analogous systems[2]) | Moderate to Good (can be variable) |
| Reaction Time | 7 hours | 1.5 hours | 1-2 hours |
| Solvent | Benzene (Carcinogenic) | Ethyl Acetate (Greener alternative) | Dichloromethane/Water |
| Base | Triethylamine | Pyridine | Inorganic Base (e.g., K2CO3) |
| Temperature | Room Temperature | 3°C to Room Temperature | Room Temperature |
| Scalability | Scalable, but solvent choice is a concern | Highly Scalable | Scalable, but phase transfer can be an issue |
| Key Advantage | Simple, well-established | Fast, high-yielding, cleaner profile | Uses inexpensive inorganic base |
| Key Disadvantage | Long reaction time, hazardous solvent | Use of pyridine (unpleasant odor) | Potential for acid chloride hydrolysis, leading to lower yields |
Conclusion and Recommendation
Based on the comparative analysis, Route 2, utilizing pyridine as a base in ethyl acetate, emerges as the most efficient and recommended method for the synthesis of this compound. This route offers a significantly shorter reaction time and has been shown to provide excellent yields. The use of ethyl acetate as a solvent is also a considerable advantage over the more hazardous benzene used in Route 1. While the Schotten-Baumann conditions of Route 3 are simple and utilize inexpensive reagents, the risk of incomplete reaction due to hydrolysis of the chloroacetyl chloride makes it a less reliable choice for achieving high yields consistently. For researchers prioritizing speed, yield, and a greener solvent profile, the pyridine/ethyl acetate system represents the optimal choice.
References
Safety Operating Guide
A Guide to the Safe Disposal of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond the benchtop; their proper disposal is a critical, non-negotiable aspect of laboratory safety, environmental stewardship, and regulatory compliance. This guide provides a detailed, procedural framework for the safe disposal of 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone (CAS No. 4593-19-5).
The guidance herein is built on a foundation of established chemical safety principles. While specific toxicological and environmental data for this exact compound may be limited, a conservative approach is warranted. We will therefore operate under the expert assumption that its hazardous characteristics are primarily dictated by the chloroacetamide functional group, a moiety common to compounds with well-documented hazards. This approach ensures that safety protocols are robust and protective.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is identified as an irritant[1]. Structurally related chloroacetamides and N-substituted chloroacetyl compounds exhibit a range of hazards, including acute toxicity, skin and eye irritation or damage, and potential respiratory irritation[2][3][4][5][6]. Therefore, all handling and disposal operations must be predicated on the assumption that this compound presents similar risks.
The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The causality behind the stringent disposal protocols is to prevent unintended exposure to laboratory personnel and to avoid environmental contamination[2][7][8]. Do not discharge this chemical or its waste into drains, water courses, or onto the ground[2][3][9].
Table 1: Summary of Hazard and Disposal Information (Based on Analog Compounds)
| Parameter | Value | Rationale & Source |
| GHS Hazard Statements | H302: Harmful if swallowedH314/H315: Causes severe skin burns and eye damage / Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | Based on SDS for structurally similar compounds like 2-Chloro-1-(6-methylpyridin-3-yl)ethanone and other analogs[2][3][4][5][6]. |
| GHS Disposal Statement | P501: Dispose of contents/container to an approved waste disposal plant. | This is the universal precautionary statement for the disposal of hazardous chemical waste[3][7][8][10]. |
| UN Number | 2811 (Anticipated) | For related toxic solids, this UN number is commonly assigned[7][8][10]. |
| UN Proper Shipping Name | TOXIC SOLID, ORGANIC, N.O.S. (this compound) | Standard nomenclature for transport of such hazardous materials[7][8][10]. |
| Transport Hazard Class | 6.1 (Toxic Substances) | Classification for compounds with similar toxicity profiles[10]. |
| Packing Group | III (Substance presenting low danger) | Assigned based on the hazard level of related chloroacetamides[10]. |
Pre-Disposal Safety: Engineering Controls and Personal Protective Equipment (PPE)
Before beginning any waste consolidation or disposal procedures, it is imperative to establish a safe working environment. This is a non-negotiable first line of defense.
-
Engineering Controls : All handling of this compound, including waste preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood[4][10]. This minimizes the risk of inhaling dust or vapors.
-
Personal Protective Equipment (PPE) : The selection of PPE is dictated by the compound's hazard profile. A complete ensemble is required to prevent contact with skin, eyes, and clothing[11].
-
Eye and Face Protection : Wear chemical safety goggles and a face shield to protect against splashes[1][5].
-
Hand Protection : Use chemically resistant gloves (e.g., nitrile, neoprene) that have been inspected for integrity before use. Dispose of contaminated gloves immediately after use in accordance with laboratory practices[2][5].
-
Body Protection : A lab coat is mandatory. For larger quantities or in case of a significant spill, a complete chemical-resistant suit may be necessary[2][5].
-
Step-by-Step Disposal Protocol: From Generation to Collection
Adherence to a strict, procedural approach is critical for safe and compliant chemical waste management[10].
3.1. Waste Identification and Segregation Treat all materials that have come into contact with this compound as hazardous waste. This includes:
-
Residual or expired product.
-
Contaminated labware (e.g., filter paper, pipette tips, vials).
-
Used personal protective equipment (gloves, disposable lab coats).
-
Spill cleanup materials.
Crucially, do not mix this waste stream with other, incompatible chemical wastes[10][12]. Keep it segregated to prevent unforeseen hazardous reactions.
3.2. Containerization
-
Select a waste container that is in good condition, compatible with the chemical, and has a tightly sealing lid[13]. High-density polyethylene (HDPE) containers are often a suitable choice.
-
The container must remain closed at all times, except when actively adding waste[13]. This prevents the release of vapors and protects against spills.
3.3. Labeling
-
From the moment the first item of waste is added, the container must be clearly labeled[13].
-
The label must include the words "HAZARDOUS WASTE" and the full chemical name: "this compound"[13]. List any other components of the waste mixture.
Emergency Procedures: Spill Management
Accidents can happen, and a prepared response is key to mitigating risk.
-
Evacuate and Alert : Ensure unprotected personnel are clear of the spill area. Alert colleagues and your institution's Environmental Health and Safety (EHS) department.
-
Containment : Prevent the spill from spreading or entering drains[3][5][8].
-
Cleanup :
-
Wearing appropriate PPE, cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent[6][14].
-
Carefully sweep or scoop the absorbed material into your designated hazardous waste container[5][7][8]. Avoid creating dust[5][8][14].
-
Do not add water directly to the spilled solid unless specifically instructed by a safety professional, as this can sometimes increase vaporization or reactivity.
-
-
Decontamination : Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), collecting all cleaning materials as hazardous waste[10].
Final Disposal Pathway: The End of the Line
Under no circumstances should this material be disposed of in the general trash or sewer system[7].
-
Professional Disposal : All waste containing this compound must be disposed of through a licensed and approved hazardous waste disposal company[8][9][10]. Your institution's EHS department will coordinate this process.
-
Method of Destruction : The most common and effective method for destroying organic chemical waste of this nature is high-temperature incineration in a specialized facility equipped with an afterburner and scrubber to neutralize harmful combustion byproducts[7][8][9].
The following diagram outlines the logical workflow for the entire disposal process, from the point of generation to final removal.
By adhering to these scientifically grounded procedures, laboratory professionals can ensure the safe management and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific safety guidelines and local regulations.
References
- 1. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 2. file.ambeed.com [file.ambeed.com]
- 3. aksci.com [aksci.com]
- 4. aksci.com [aksci.com]
- 5. aaronchem.com [aaronchem.com]
- 6. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 7. chemicalbook.com [chemicalbook.com]
- 8. qecusa.com [qecusa.com]
- 9. cleanchemlab.com [cleanchemlab.com]
- 10. benchchem.com [benchchem.com]
- 11. americanchemistry.com [americanchemistry.com]
- 12. ehs.washington.edu [ehs.washington.edu]
- 13. engineering.purdue.edu [engineering.purdue.edu]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
A Researcher's Guide to Personal Protective Equipment for 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone
This guide provides essential safety and handling protocols for 2-Chloro-1-(3-methyl-piperidin-1-yl)-ethanone (CAS No. 4593-19-5), a substituted chloroacetamide derivative utilized in pharmaceutical research and development.[1] While comprehensive toxicological data for this specific compound is limited, its classification as an irritant and the hazard profile of structurally similar α-chloroamides necessitate stringent adherence to safety protocols to mitigate risks of exposure.[2][3][4] This document is designed to empower researchers with the knowledge to work safely, ensuring both personal safety and data integrity.
Immediate Safety Profile: Understanding the Risks
The primary hazards associated with this compound are inferred from its chemical class and available safety data for close structural analogs.[3] The α-chloroamide functional group is reactive and can act as an alkylating agent, posing risks upon contact with biological tissues.
| Hazard Classification | Description | Potential Health Effects | GHS Hazard Codes (Inferred) |
| Skin Irritant | Causes skin irritation upon direct contact. | Redness, inflammation, itching, or rash. Prolonged contact may lead to more severe skin damage. | H315 |
| Serious Eye Irritant | Causes serious eye irritation or damage upon contact. | Pain, redness, watering, and potential for corneal damage. | H319 |
| Respiratory Irritant | May cause respiratory irritation if inhaled as dust or aerosol. | Coughing, sneezing, shortness of breath, and irritation of the nasal passages and throat. | H335 |
| Acute Oral Toxicity | May be harmful if swallowed. | Nausea, vomiting, and other systemic effects. | H302 (Potential) |
This table is based on data for 2-Chloro-1-piperidin-1-yl-ethanone and general principles for α-chloroamides.[3]
The causality behind these hazards lies in the electrophilic nature of the carbon atom bonded to the chlorine. This site can react with nucleophiles in biological molecules, such as proteins and DNA, leading to cellular damage and an inflammatory response. Therefore, the cornerstone of safe handling is the prevention of all direct contact.
The Core Principle: A Multi-Layered PPE Strategy
A robust personal protective equipment (PPE) plan is not merely a checklist but a dynamic, risk-based system. The selection of PPE must be tailored to the scale and nature of the operation being performed. The following diagram illustrates the decision-making workflow for PPE selection when handling this compound.
Caption: PPE selection workflow based on operational risk assessment.
Detailed PPE Protocols and Best Practices
Adherence to a detailed, step-by-step methodology for PPE usage is critical.[5][6]
3.1. Hand Protection: The First Line of Defense
Given the skin irritant nature of the compound, robust hand protection is non-negotiable.[3]
-
Glove Type: Nitrile gloves are recommended for incidental contact. They provide good resistance to a range of chemicals and are suitable for laboratory tasks.[6] For prolonged handling or in situations with a high risk of splash, consider heavier-duty neoprene or butyl rubber gloves.
-
Protocol:
-
Inspect Gloves: Always inspect gloves for tears or punctures before use.
-
Double Gloving: Wear two pairs of nitrile gloves. This provides a critical buffer; if the outer glove is compromised, the inner glove still offers protection.
-
Proper Removal: Remove gloves without touching the outer surface with bare skin. Peel one glove off, ball it in the gloved hand, and then slide a finger from the clean hand under the cuff of the remaining glove to peel it off over the first.
-
Immediate Disposal: Dispose of gloves in the designated hazardous waste container immediately after use.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[7]
-
3.2. Eye and Face Protection: Shielding Sensitive Tissues
The serious eye irritation hazard necessitates comprehensive eye and face protection.[3][8]
-
Minimum Requirement: At a minimum, safety glasses with permanently affixed side shields must be worn for all activities.
-
Elevated Risk: When handling solutions, performing transfers, or any activity with a splash potential, upgrade to chemical splash goggles.[5][6] Goggles provide a complete seal around the eyes, offering superior protection.
-
Maximum Protection: For large-scale operations or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles. The face shield protects the entire face from direct contact.[6]
3.3. Body Protection: Preventing Dermal Exposure
Protective clothing acts as a barrier to prevent the compound from reaching your skin or personal clothes.[5][9]
-
Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure (snap buttons are ideal) is mandatory. Sleeves should be fully extended to the wrist.
-
Chemical-Resistant Apron: For procedures involving larger volumes or a higher risk of spills, a chemical-resistant apron worn over the lab coat provides an additional layer of protection.[6]
-
Footwear: Closed-toe shoes made of a non-porous material are required. Do not wear sandals, perforated shoes, or cloth sneakers in the laboratory.
3.4. Respiratory Protection
While the compound is not expected to be highly volatile, respiratory protection may be necessary if aerosols or dust can be generated.
-
Engineering Controls: The primary method for controlling respiratory exposure is to handle the compound within a certified chemical fume hood.
-
When to Use a Respirator: If procedures have a high potential to generate dust (e.g., during weighing of a solid) or aerosols and engineering controls are insufficient, a NIOSH-approved respirator may be required.[5] A risk assessment should be conducted to determine the appropriate type of respirator (e.g., an N95 dust mask or a half-mask respirator with appropriate cartridges).
Decontamination and Disposal Plan
Proper management of contaminated materials is a critical part of the safety protocol.
-
Spill Management: In case of a spill, evacuate the immediate area. Wear the appropriate level of PPE (including respiratory protection if the material is a powder) before cleaning. Absorb liquid spills with an inert material (e.g., vermiculite or sand). Carefully sweep up solid spills, avoiding dust generation. Place all contaminated materials into a sealed, labeled hazardous waste container.
-
PPE Disposal: All disposable PPE (gloves, aprons) that is contaminated or potentially contaminated with this compound must be disposed of as hazardous chemical waste. Do not place it in the regular trash.
-
Glassware Decontamination: Decontaminate glassware by rinsing with an appropriate solvent (e.g., acetone or ethanol) in a fume hood. Collect the rinsate as hazardous waste. Follow with a standard wash using soap and water.
Emergency Procedures: A Validated Response System
In the event of an exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[2] Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove any contaminated clothing while under an emergency shower. Seek medical attention if irritation develops or persists.[3][10]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[10]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[3]
By integrating these principles of risk assessment, multi-layered protection, and emergency preparedness into your daily workflow, you can handle this compound with confidence and safety, ensuring that your focus remains on advancing your research.
References
- 1. scbt.com [scbt.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. sds.fluorochem.co.uk [sds.fluorochem.co.uk]
- 4. Asymmetric Synthesis of α-Chloroamides via Photoenzymatic Hydroalkylation of Olefins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PPE for Hazardous Chemicals [canadasafetytraining.com]
- 6. trimaco.com [trimaco.com]
- 7. file.ambeed.com [file.ambeed.com]
- 8. aksci.com [aksci.com]
- 9. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 10. fishersci.at [fishersci.at]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

-ethanone.png)
-ethanone.png)
